molecular formula C9H7ClOS B087741 6-Chlorothiochroman-4-one CAS No. 13735-12-1

6-Chlorothiochroman-4-one

Cat. No.: B087741
CAS No.: 13735-12-1
M. Wt: 198.67 g/mol
InChI Key: OKHUUKHZUNKSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorothiochroman-4-one is a high-purity sulfur-containing heterocyclic compound with the molecular formula C9H7ClOS and a molecular weight of 198.664 g/mol . This compound features a thiochromanone core, where a benzene ring is fused with a dihydrothiopyran-4-one ring, and is substituted with a chlorine atom at the 6-position . It has a melting point of 65°C to 69°C . As a thiochromanone derivative, it is part of a class of compounds gaining significant attention in medicinal chemistry due to their diverse pharmacological activities and unique electronic properties imparted by the sulfur atom . The primary research value of this compound lies in its role as a key synthetic intermediate or scaffold for developing novel bioactive molecules. Structure-Activity Relationship (SAR) studies highlight that the presence of electron-withdrawing substituents, such as a chlorine atom at the 6th position of the thiochromanone scaffold, is a critical modification that can significantly enhance biological potency . Specifically, derivatives bearing a -Cl group at the 6-position have demonstrated exceptional antibacterial activity in scientific studies, outperforming standard agents in tests against certain bacterial strains . This makes this compound a highly valuable building block in the design and synthesis of new anti-infective agents . Furthermore, the thiochromanone scaffold is under investigation for its potential in anticancer research. Analogous compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis through mechanisms such as modulating key cellular signaling pathways . The versatility of this scaffold underscores the research value of this compound as a precursor for exploring new therapeutic leads in multiple disease areas . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable local and federal regulations. Proper handling procedures should be observed, as the compound may cause skin and eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHUUKHZUNKSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289801
Record name 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13735-12-1
Record name 13735-12-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorothiochroman-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorothiochroman-4-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 6-Chlorothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical and Structural Data

This compound is a sulfur-containing heterocyclic compound with a thiochroman core substituted with a chlorine atom and a ketone functional group.[1] Its chemical identity and fundamental properties are summarized below.

PropertyValueSource
CAS Number 13735-12-1[2][3][4]
Molecular Formula C₉H₇ClOS[2][3][4][5]
Molecular Weight 198.67 g/mol [2][6]
IUPAC Name 6-chloro-2,3-dihydrothiochromen-4-one[3][4]
SMILES C1CSC2=C(C1=O)C=C(C=C2)Cl[3][4][5]
InChI Key OKHUUKHZUNKSQA-UHFFFAOYSA-N[3][6]
Melting Point 65°C to 69°C[3]
Purity 98%[2][6]
Appearance White solid (for a similar compound)[7]

Experimental Protocols

Synthesis of Thiochromen-4-ones

While a specific, detailed protocol solely for this compound was not found, a general one-pot synthesis for thiochromen-4-ones from 3-(arylthio)propanoic acids has been described and can be adapted.[8] This approach is noted for its efficiency, cost-effectiveness, and reduced waste.[8]

A related synthesis of 6-Chlorothiochromen-4-one involved the use of 3-(4-chloro)propanoic acids.[7] The general procedure is as follows:

  • Reaction Setup: The synthesis is performed in a single reaction vessel, eliminating the need for intermediate purification steps.[8]

  • Purification: The final product is purified using flash column chromatography on silica gel with a solvent system of 5–10% ethyl acetate in hexanes.[7]

This methodology has been successfully applied to a variety of substrates with both electron-donating and electron-withdrawing groups on the aromatic ring, yielding good results.[8]

Biological Activity and Applications

Thiochroman-4-ones, the class of compounds to which this compound belongs, are recognized as important precursors in the synthesis of various heterocyclic rings with potential biological activities.[9] These derivatives include pyrazoles, imidazoles, thiazoles, indoles, pyridines, pyrimidines, and thiazepines.[9]

Specifically, this compound has been investigated for its antifungal properties. Biotransformation of this compound using Trichoderma viride was performed to generate new derivatives.[9] These compounds were tested against the phytopathogen Botrytis cinerea, with this compound itself demonstrating 100% inhibition of the Bc2100 strain at concentrations of 100-250 μg/mL.[9]

The thiochromone structure is considered a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antioxidant, antimicrobial, and anticancer properties.[7][8] They are known to inhibit tumor cell growth and induce apoptosis.[8]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the one-pot synthesis of thiochromones, which is applicable for the preparation of this compound.

Synthesis_Workflow Start 3-(4-chlorophenyl)propanoic acid Reaction One-Pot Reaction Start->Reaction Reagents Purification Flash Column Chromatography (Silica, 5-10% Ethyl Acetate/Hexanes) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Generalized one-pot synthesis workflow for this compound.

This guide provides a foundational understanding of this compound. For further in-depth analysis, including spectral data (NMR, IR, MS), researchers are encouraged to consult specialized chemical databases and the primary literature. The versatility of the thiochroman-4-one scaffold suggests that this compound and its derivatives will continue to be valuable compounds in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone class. Derivatives of thiochroman-4-one have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.[1][2] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its synthesis, spectral data, and known biological relevance, to support further research and drug development efforts.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of its key properties is presented below.

Identity and Structure
  • IUPAC Name: 6-chloro-2,3-dihydrothiochromen-4-one

  • Synonyms: 6-Chlorothiochromanone, 6-chloro-2,3-dihydro-4H-1-benzothiopyran-4-one

  • CAS Number: 13735-12-1[3]

  • Molecular Formula: C₉H₇ClOS[3]

  • Molecular Weight: 198.67 g/mol [3]

  • Chemical Structure:

    • SMILES: C1CSC2=C(C1=O)C=C(C=C2)Cl[4]

    • InChI Key: OKHUUKHZUNKSQA-UHFFFAOYSA-N[4]

Quantitative Physicochemical Data
PropertyValueSource(s)
Physical Form Solid[3]
Melting Point 65 - 71 °C[3][4]
Boiling Point Data not availableN/A
Solubility Insoluble in water. Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and DMSO. Quantitative data is not readily available.[5][6]
pKa Data not availableN/A
LogP (XLogP3) 2.5[3]
Complexity 195[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]

Table 1: Quantitative Physicochemical Data for this compound

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the intermediate 3-(4-chlorophenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts cyclization.[7]

Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

This reaction involves the nucleophilic addition of 4-chlorothiophenol to acrylic acid.

  • Materials: 4-chlorothiophenol, acrylic acid, and a suitable solvent like toluene.

  • Procedure:

    • Dissolve 4-chlorothiophenol and acrylic acid in toluene in a round-bottom flask.

    • The reaction mixture is typically heated under reflux for several hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized 3-(4-chlorophenylthio)propanoic acid is then cyclized to form the thiochromanone ring.

  • Materials: 3-(4-chlorophenylthio)propanoic acid, a strong acid catalyst (e.g., polyphosphoric acid (PPA) or methanesulfonic acid), and an inert solvent.

  • Procedure:

    • Add 3-(4-chlorophenylthio)propanoic acid to the strong acid catalyst.

    • Heat the mixture, typically at a temperature range of 80-120 °C, for a few hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to quench the reaction and precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by column chromatography on silica gel or recrystallization.

G cluster_step1 Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization 4-chlorothiophenol 4-chlorothiophenol Addition Nucleophilic Addition 4-chlorothiophenol->Addition Acrylic acid Acrylic acid Acrylic acid->Addition Intermediate 3-(4-chlorophenylthio)propanoic acid Addition->Intermediate Cyclization Friedel-Crafts Cyclization Intermediate->Cyclization Catalyst Strong Acid (e.g., PPA) Catalyst->Cyclization Product This compound Cyclization->Product

Synthesis workflow for this compound.

Spectral Analysis Protocols

Standard spectroscopic techniques are employed to characterize the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

    • Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry (MS):

    • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

    • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern for structural confirmation.[8][9]

  • Raman Spectroscopy:

    • Sample Preparation: The solid sample is placed directly in the path of the laser beam.

    • Acquisition: A near-infrared (NIR) laser (e.g., 1064 nm) is often used to minimize fluorescence.[10]

Spectral Data and Interpretation

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methylene groups of the thiochromanone ring. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm). The two methylene groups adjacent to the sulfur atom and the carbonyl group will appear as triplets in the upfield region (typically δ 3.0-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons, and the two aliphatic carbons of the ring.

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed in Table 2.

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O (ketone) stretching
~3100-3000MediumAromatic C-H stretching
~2960-2850MediumAliphatic C-H stretching
~1580, ~1470Medium-WeakAromatic C=C stretching
~800-700StrongC-Cl stretching

Table 2: Expected FTIR Absorption Bands for this compound

Mass Spectrometry

The mass spectrum will show a molecular ion peak [M]⁺ at m/z 198 and an isotope peak [M+2]⁺ at m/z 200 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[8][9] Common fragmentation patterns may involve the loss of CO (m/z 170) and subsequent fragmentation of the heterocyclic ring.

Reactivity and Stability

Thiochroman-4-ones are generally stable compounds under standard laboratory conditions.[3] However, they can undergo various chemical reactions at the carbonyl group and the adjacent methylene positions. The stability of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) has not been extensively reported and would require specific stability-indicating method development and validation studies.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of thiochroman-4-one derivatives has shown promising biological activities.

  • Antibacterial and Antifungal Activity: Several thiochroman-4-one derivatives have demonstrated inhibitory activity against various bacterial and fungal strains.[5][11]

  • Anticancer Potential: Thiochromen-4-ones have been reported to inhibit tumor cell growth and induce apoptosis in human breast cancer cells.[12][13] The precise molecular targets are still under investigation.

Based on the known anticancer activities of similar compounds, a hypothetical signaling pathway involving the induction of apoptosis is presented below. This is a generalized representation and requires experimental validation for this compound.

G cluster_pathway Hypothetical Apoptosis Induction Pathway Compound This compound Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/ Activation Upstream Upstream Signaling Cascade Target->Upstream Mitochondria Mitochondrial Stress Upstream->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

Conclusion

This compound is a molecule of interest for further investigation in drug discovery, given the established biological activities of the thiochroman-4-one scaffold. This guide provides a foundational understanding of its physicochemical properties, synthesis, and spectral characteristics. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential. The lack of extensive experimental data for some of its properties highlights the need for more in-depth characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 6-Chlorothiochroman-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the key reaction, experimental protocols, and quantitative data to support researchers in the synthesis of this molecule.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The most direct and commonly cited method for the synthesis of this compound is through the intramolecular cyclization of 3-(4-chlorophenylthio)propanoic acid. This reaction proceeds via a Friedel-Crafts acylation mechanism, where a strong acid catalyst, such as polyphosphoric acid (PPA), promotes the cyclization of the carboxylic acid onto the aromatic ring.

The overall synthesis can be viewed as a two-step process:

  • Synthesis of the precursor: 3-(4-chlorophenylthio)propanoic acid is prepared by the reaction of 4-chlorothiophenol with 3-chloropropanoic acid under basic conditions.

  • Cyclization: The resulting 3-(4-chlorophenylthio)propanoic acid undergoes an intramolecular Friedel-Crafts acylation to yield this compound.

A one-pot variation of this synthesis, starting from the 3-(arylthio)propanoic acid, has been reported to be efficient.[1][2][3]

Reaction Scheme:

Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization 4-chlorothiophenol 4-Chlorothiophenol reaction1 4-chlorothiophenol->reaction1 3-chloropropanoic_acid 3-Chloropropanoic Acid 3-chloropropanoic_acid->reaction1 precursor 3-(4-chlorophenylthio)propanoic acid reaction1->precursor NaOH, Na2CO3, EtOH/H2O precursor_step2 3-(4-chlorophenylthio)propanoic acid product This compound precursor_step2->product Polyphosphoric Acid (PPA), 100°C

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of 3-(4-chlorophenylthio)propanoic acid (Precursor)

This protocol is adapted from literature procedures for the synthesis of 3-(arylthio)propanoic acids.[3]

  • Materials:

    • 4-chlorothiophenol

    • 3-chloropropanoic acid

    • Sodium hydroxide (NaOH)

    • Sodium carbonate (Na₂CO₃)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, concentrated)

    • Dichloromethane (CH₂Cl₂)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Prepare a solution of aqueous NaOH (1.0 M) and aqueous Na₂CO₃ (1.0 M).

    • In a flask equipped with a stirrer, add the NaOH and Na₂CO₃ solutions.

    • Dissolve 4-chlorothiophenol in ethanol and add it to the basic solution.

    • Add an aqueous solution of 3-chloropropanoic acid to the reaction mixture.

    • Allow the reaction to proceed at room temperature with stirring.

    • After the reaction is complete, remove the ethanol under reduced pressure.

    • Acidify the aqueous phase to a pH of 1-2 with concentrated HCl.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield 3-(4-chlorophenylthio)propanoic acid.

One-Pot Synthesis of 6-Chlorothiochromen-4-one

The following is a general procedure for the one-pot synthesis of thiochromen-4-ones, with specific details for the 6-chloro derivative.[1][2]

  • Materials:

    • 3-(4-chlorophenylthio)propanoic acid

    • Polyphosphoric acid (PPA)

    • Dichloromethane (CH₂Cl₂) (optional)

    • Water (H₂O)

    • Ethyl acetate

    • Hexanes

    • Silica gel

  • Procedure:

    • A mixture of 3-(4-chlorophenylthio)propanoic acid and polyphosphoric acid (PPA) is heated to 100 °C.

    • The reaction is stirred at this temperature for 12 hours.

    • After cooling, the reaction mixture is diluted with water and extracted with dichloromethane or ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5-10%) to afford 6-Chlorothiochromen-4-one as a solid.

Quantitative Data

The following table summarizes the reported yield and physical properties for the synthesis of 6-Chlorothiochromen-4-one and related analogs.

CompoundStarting MaterialReagents & ConditionsYield (%)Melting Point (°C)Reference
6-Chlorothiochromen-4-one 3-(4-chlorophenylthio)propanoic acidPPA, 100 °C, 12 h60146–147[1]
6-Bromothiochromen-4-one3-(4-bromophenylthio)propanoic acidPPA, 100 °C, 12 h58156–157[1][2]
6-Fluorothiochromen-4-one3-(4-fluorophenylthio)propanoic acidPPA, 100 °C, 12 h55155–156[1][2]
6-Methylthiochromen-4-one3-(4-methylphenylthio)propanoic acidPPA, 100 °C, 12 h7269–70[1][2]
6-Methoxythiochromen-4-one3-(4-methoxyphenylthio)propanoic acidPPA, 100 °C, 12 h81110–111[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified product.

Experimental Workflow start Start end End process process decision decision data data mix_reagents Mix 3-(4-chlorophenylthio)propanoic acid and Polyphosphoric Acid heating Heat at 100°C for 12 hours mix_reagents->heating Step 2: Reaction workup Cool, add H2O, and extract with organic solvent heating->workup Step 3: Quenching & Extraction drying Dry organic phase with Na2SO4 workup->drying Step 4: Drying concentration Remove solvent under reduced pressure drying->concentration Step 5: Concentration purification Flash Column Chromatography (Silica, Ethyl Acetate/Hexanes) concentration->purification Step 6: Purification characterization Obtain pure this compound (Verify by NMR, MS, mp) purification->characterization Step 7: Analysis characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 6-Chlorothiochroman-4-one (CAS Number: 13735-12-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: It is important to clarify that CAS Number 13735-12-1 is assigned to the chemical compound 6-Chlorothiochroman-4-one . This guide will focus exclusively on the properties and safety of this substance.

Executive Summary

This compound is a halogenated heterocyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its thiochroman core is a key structural motif in the development of various biologically active molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed safety information, and a summary of its applications in research, particularly as a precursor for novel heterocyclic compounds with potential therapeutic applications. All quantitative data is presented in structured tables for clarity, and key synthetic and experimental workflows are illustrated with diagrams.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueCitation(s)
Chemical Name This compound[1][2]
Synonyms 6-chloro-2,3-dihydro-4H-thiochromen-4-one, 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-one[2][3]
CAS Number 13735-12-1[1]
Molecular Formula C₉H₇ClOS[1]
Molecular Weight 198.67 g/mol [1]
Appearance Light yellow solid crystalline[1]
Stability Stable under normal conditions.[1]

Safety and Toxicological Profile

Understanding the safety profile of this compound is critical for researchers and laboratory personnel. This section details its hazard classifications and necessary safety precautions.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementCitation(s)
Skin Corrosion/Irritation 2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[1]
Safety Precautions and First Aid
Precautionary StatementCodeDescriptionCitation(s)
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P264Wash face, hands and any exposed skin thoroughly after handling.[1]
Response (First Aid) P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Summary: No specific LD50 or LC50 data is readily available in the provided search results. The primary health hazards are related to irritation of the skin, eyes, and respiratory system upon direct contact or inhalation.[1] There is no information to suggest the compound is a carcinogen or reproductive toxin.[1]

Applications in Research and Synthesis

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex heterocyclic structures.[4] Its reactivity makes it a versatile building block for creating libraries of novel compounds for biological screening.

Precursor for Heterocyclic Synthesis

The thiochroman-4-one scaffold is a precursor for a diverse range of heterocyclic rings. The reactions often target the ketone and the adjacent methylene group, allowing for the construction of fused ring systems. These derivatives are synthesized for evaluation as potential therapeutic agents.[4][5] A review of the chemistry of thiochroman-4-ones highlights their conversion into various heterocycles, including:

  • Pyrazoles

  • Isoxazoles

  • Thiazoles

  • Indoles

  • Pyrimidines

  • Thiazepines

Derivatives of the parent compound, thiochroman-4-one, have been synthesized and tested for in vitro antibacterial activity against Bacillus subtilis and Pseudomonas fluorescens.[5]

Synthesis_Pathway A This compound (Precursor) B Reaction at C3/C4 positions A->B Chemical Reagents C Fused Heterocyclic Derivatives (e.g., Pyrazoles, Thiazoles, Pyrimidines) B->C Cyclocondensation/ Annulation

Fig. 1: Role of this compound as a synthetic precursor.
Substrate for Biotransformation

Recent research has explored the use of microorganisms to create novel derivatives of this compound. In one study, the fungus Trichoderma viride was used to biotransform the compound, yielding new derivatives that were subsequently tested for antifungal activity against the plant pathogen Botrytis cinerea.[4] This approach leverages enzymatic processes to achieve chemical modifications that may be challenging through traditional synthetic routes.

Biotransformation_Workflow cluster_process Experimental Process A This compound (Substrate) B Incubation with Fungal Culture (e.g., Trichoderma viride) A->B C Extraction & Purification of Metabolites B->C D Structural Elucidation (e.g., NMR, MS) C->D E Bioassay Screening (e.g., Antifungal Activity) D->E

Fig. 2: General workflow for the biotransformation of this compound.
Use in Drug Discovery Screening

The compound has also been included in fragment libraries for screening against potential drug targets. For instance, this compound was part of a library screened for compounds that interact with the myo-inositol-3-phosphate synthase of Trypanosoma brucei, the parasite responsible for African sleeping sickness. This highlights its utility in the early stages of drug discovery to identify novel scaffolds for further development.

Methodologies in Cited Research

Detailed, step-by-step experimental protocols are beyond the scope of this guide and require consultation of the primary literature. However, the general methodologies employed in the cited research are outlined below.

Synthesis of Heterocyclic Derivatives

The synthesis of derivatives from thiochroman-4-ones generally involves condensation reactions with binucleophilic reagents. For example:

  • Pyrazole formation: Reaction of the thiochroman-4-one with hydrazine derivatives in a suitable solvent like ethanol, often under reflux conditions.[4]

  • Thiazole formation: Interaction of a 3-bromo-thiochroman-4-one intermediate with a thiourea derivative in boiling ethanol.[4]

Product characterization in these studies is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the chemical structure.

Biotransformation Protocols

A general procedure for the biotransformation of this compound involves:

  • Culturing: A selected microorganism (e.g., Trichoderma viride or Emericellopsis maritima) is grown in a suitable liquid culture medium until a sufficient biomass is achieved.[4][6]

  • Incubation: The substrate, this compound, dissolved in a minimal amount of a suitable solvent, is added to the microbial culture. The culture is then incubated for a period ranging from several days to weeks.

  • Extraction and Analysis: The culture medium and mycelia are extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract is then purified using chromatographic techniques to isolate the biotransformed products.[4]

  • Biological Evaluation: Purified compounds are evaluated in bioassays, such as microdilution methods, to determine their biological activity (e.g., antifungal efficacy).[6]

Drug Discovery Screening Protocols

In fragment-based screening, a library of small molecules is tested for binding to a protein target. A common technique is Differential Scanning Fluorimetry (DSF), which measures the change in the melting temperature (Tₘ) of a target protein upon binding of a ligand. A significant shift in Tₘ indicates an interaction. Compounds identified as "hits" are then typically evaluated for biological activity, such as trypanocidal effects in cell-based assays using viability indicators like Alamar Blue.

References

molecular weight and formula of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one is a heterocyclic compound belonging to the thiochromanone class of molecules. Thiochromanones are sulfur analogs of chromanones and have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a chlorine atom at the 6-position can modulate the physicochemical properties and biological efficacy of the parent thiochroman-4-one scaffold. This document provides a comprehensive overview of the chemical properties, synthesis, and a potential signaling pathway associated with this compound and its derivatives.

Core Data Presentation

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₉H₇ClOS[1][2]
Molecular Weight 198.67 g/mol [3]
Monoisotopic Mass 197.99062 Da[1]
Appearance White to off-white solid[4]
CAS Number 13735-12-1[2]

Experimental Protocols

The synthesis of this compound can be achieved via a one-pot reaction from 3-(4-chlorophenylthio)propanoic acid. The following is a detailed experimental protocol based on established methods for the synthesis of thiochromen-4-ones.[4]

Synthesis of this compound

This procedure involves two main stages: the synthesis of the precursor 3-(4-chlorophenylthio)propanoic acid, followed by its cyclization to form the final product.

Stage 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

  • Reaction Setup: In a 250 mL flask equipped with a stirrer bar, prepare a solution of aqueous sodium hydroxide (25 mL, 1.0 M) and aqueous sodium carbonate (25 mL, 1.0 M).

  • Addition of Thiol: To this solution, add 4-chlorothiophenol (50 mmol) dissolved in 30 mL of ethanol.

  • Addition of 3-chloropropanoic acid: Subsequently, add an aqueous solution of 3-chloropropanoic acid (51 mmol) in 20 mL of water.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours, and then heat to reflux in an oil bath overnight (approximately 12 hours).

  • Work-up: After cooling the mixture to room temperature, evaporate the ethanol using a rotary evaporator. Acidify the remaining aqueous phase to a pH of 1-2 with concentrated hydrochloric acid (6.0 M).

  • Extraction: Dilute the solution with 30 mL of water and extract three times with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product. Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 5% to 30%) to yield 3-(4-chlorophenylthio)propanoic acid.

Stage 2: Synthesis of this compound (General Procedure A) [4]

  • Reaction Setup: In a round-bottom flask with a stir bar, charge 3-(4-chlorophenylthio)propanoic acid (1.0 mmol, 1.0 equivalent).

  • Addition of Reagents: Add dichloromethane (1.0 mL) and polyphosphoric acid (PPA, 0.5 mL, excess). The dichloromethane is added to dissolve the solid starting material and facilitate mixing with the viscous PPA at room temperature.

  • DCM Removal: Heat the reaction mixture to the boiling point of dichloromethane (40 °C) to distill and collect the dichloromethane in a separate flask.

  • Cyclization: Increase the temperature of the oil bath to 100 °C and monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once TLC indicates the complete consumption of the starting material, allow the reaction mixture to cool to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (5.0 mL) dropwise.

  • Stirring: Stir the resulting mixture for 2 hours at room temperature.

  • Extraction: Extract the mixture with dichloromethane (3 x 15.0 mL).

  • Purification: Combine the organic layers, dry with sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under vacuum. Purify the crude product by column chromatography on silica gel using a mixture of hexanes/ethyl acetate as the eluent to obtain this compound.

Mandatory Visualization

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the two-stage synthesis process described in the experimental protocols.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization 4-chlorothiophenol 4-chlorothiophenol Reaction_1 NaOH, Na2CO3, EtOH/H2O Reflux 4-chlorothiophenol->Reaction_1 3-chloropropanoic_acid 3-chloropropanoic_acid 3-chloropropanoic_acid->Reaction_1 3-(4-chlorophenylthio)propanoic_acid 3-(4-chlorophenylthio)propanoic acid Reaction_1->3-(4-chlorophenylthio)propanoic_acid Precursor 3-(4-chlorophenylthio)propanoic acid Reaction_2 Polyphosphoric Acid (PPA) 100 °C Precursor->Reaction_2 This compound This compound Reaction_2->this compound

Synthesis of this compound.
Potential Signaling Pathway: Inhibition of Cathepsin L

Derivatives of thiochromanone have been identified as inhibitors of cysteine proteases, such as Cathepsin L.[1][3] Cathepsin L is involved in various pathological processes, including cancer progression. The following diagram illustrates a simplified pathway of how a thiochromanone derivative could potentially inhibit Cathepsin L, leading to downstream effects.

G Thiochromanone_Derivative This compound Derivative Inhibition Inhibition Thiochromanone_Derivative->Inhibition Cathepsin_L Cathepsin L (Cysteine Protease) ECM_Degradation Extracellular Matrix Degradation Cathepsin_L->ECM_Degradation promotes Inhibition->Cathepsin_L Block_Invasion Blockage of Invasion & Metastasis Inhibition->Block_Invasion Tumor_Invasion Tumor Cell Invasion & Metastasis ECM_Degradation->Tumor_Invasion enables Block_Invasion->Tumor_Invasion prevents

References

Thiochromanone Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiochromanone derivatives have emerged as a significant class of heterocyclic compounds, garnering substantial interest in the fields of medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, position them as promising scaffolds for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of thiochromanone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Thiochromanone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these derivatives involves the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS).

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiochromanone derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)0.42[1]
SK-mel-2 (Melanoma)0.58[1]
DU145 (Prostate)0.43[1]
5a MCF-7 (Breast)7.87
HCT116 (Colon)18.10
A549 (Lung)41.99
5b MCF-7 (Breast)4.05
9a HCT116 (Colon)17.14
9b A549 (Lung)92.42
Cisplatin (Control) A549 (Lung)5.547
HCT116 (Colon)13.276
MCF-7 (Breast)27.78
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][3][4][5]

Materials:

  • Thiochromanone derivatives

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiochromanone derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathway: ROS-Mediated Apoptosis

The anticancer activity of some thiochromanone derivatives is linked to the generation of reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis.

ROS_Apoptosis Thiochromanone Thiochromanone Derivative ROS Increased ROS Production Thiochromanone->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax/Bak Activation Mitochondrion->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-mediated intrinsic apoptosis pathway.

Antimicrobial Activity

Thiochromanone derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antibacterial Data

The following table presents the in vitro antibacterial activity of selected thiochromanone derivatives as EC50 values (the concentration required to inhibit 50% of bacterial growth).

Compound IDBacterial StrainEC50 (µg/mL)Reference
4e Xanthomonas oryzae pv. oryzae (Xoo)15[6]
Xanthomonas oryzae pv. oryzicola (Xoc)19[6]
Xanthomonas axonopodis pv. citri (Xac)23[6]
4f Xanthomonas oryzae pv. oryzae (Xoo)15[7][8]
Xanthomonas oryzae pv. oryzicola (Xoc)28[7][8]
Xanthomonas axonopodis pv. citri (Xac)24[7][8]
4i Xanthomonas oryzae pv. oryzae (Xoo)8.67[9]
Xanthomonas oryzae pv. oryzicola (Xoc)12.65[9]
Xanthomonas axonopodis pv. citri (Xac)10.62[9]
Bismerthiazol (Control) Xanthomonas oryzae pv. oryzae (Xoo)92.46
Thiodiazole copper (Control) Xanthomonas oryzae pv. oryzae (Xoo)120.22
Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Thiochromanone derivatives

  • Bacterial strains

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

  • Compound Dilution: Prepare a stock solution of the thiochromanone derivative. In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

Quantitative Antifungal Data

The antifungal activity of thiochromanone derivatives is often evaluated by measuring the inhibition of mycelial growth.

Compound IDFungal StrainConcentration (µg/mL)Inhibition Rate (%)Reference
3b Botryosphaeria dothidea5088[6]
4o Candida albicans4>90[13][14]
Cryptococcus neoformans4>90[13][14]
4b Cryptococcus neoformans4>90[13][14]
4j Cryptococcus neoformans4>90[13][14]
4d Candida albicans4>90[13][14]
4h Candida albicans4>90[13][14]
Pyrimethanil (Control) Botryosphaeria dothidea50<88[6]
Carbendazim (Control) Botryosphaeria dothidea50>88[6]
Experimental Protocol: Mycelial Growth Inhibition Assay

This method assesses the ability of a compound to inhibit the growth of filamentous fungi.

Materials:

  • Thiochromanone derivatives

  • Fungal strains

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Cork borer

Procedure:

  • Media Preparation: Prepare PDA medium and amend it with various concentrations of the thiochromanone derivatives. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 3-7 days).

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Enzyme Inhibition

Thiochromanone derivatives have been investigated as inhibitors of various enzymes, with a particular focus on cathepsins, which are implicated in several diseases, including cancer.

Quantitative Cathepsin L Inhibition Data

The following table shows the in vitro inhibitory activity of selected thiochromanone derivatives against Cathepsin L.

Compound IDIC50 (nM)Reference
4 (6,7-difluoro analogue)46[15][16]
17 (6-nitro analogue)68[16]
(-)-13 (oxocarbazate)7
6 110
(-)-7 201
Experimental Protocol: Cathepsin L Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of Cathepsin L using a fluorogenic substrate.[17][18][19]

Materials:

  • Thiochromanone derivatives

  • Recombinant human Cathepsin L

  • Cathepsin L assay buffer

  • Fluorogenic Cathepsin L substrate (e.g., Ac-FR-AFC)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare the assay buffer and a working solution of the Cathepsin L substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the Cathepsin L enzyme. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm) over time.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflows

The following diagram illustrates a general workflow for the screening and evaluation of the biological activities of novel thiochromanone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Biological Screening cluster_secondary Secondary & Mechanistic Assays Synthesis Synthesis of Thiochromanone Derivatives Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial DoseResponse Dose-Response & IC50/EC50 Determination Anticancer->DoseResponse Antimicrobial->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) DoseResponse->Mechanism

Caption: General experimental workflow for thiochromanone derivatives.

Conclusion

Thiochromanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new anticancer, antibacterial, and antifungal agents, as well as specific enzyme inhibitors. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide to the Solubility of 6-Chlorothiochroman-4-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 6-Chlorothiochroman-4-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound, this document infers its solubility based on the known properties of its parent compound, thiochroman-4-one, and general principles of organic chemistry. Furthermore, a comprehensive experimental protocol is provided to enable researchers to determine its solubility in a variety of common laboratory solvents.

Predicted Solubility Profile

Based on the structural characteristics of this compound, which includes a polar ketone group and a largely non-polar aromatic ring with a halogen substituent, a qualitative solubility profile can be predicted. The parent compound, thiochroman-4-one, is known to be soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, while being insoluble in water[1]. The presence of a chlorine atom on the aromatic ring of this compound is unlikely to drastically alter this general solubility behavior.

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents and poor solubility in water. The following table summarizes the predicted qualitative solubility.

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe hydroxyl group of the alcohol can hydrogen bond with the ketone's oxygen, and the alkyl portion of the solvent can interact with the non-polar regions of the molecule.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of these solvents allows for effective solvation of the polar ketone group through dipole-dipole interactions.
Non-Polar Hexane, Toluene, Dichloromethane, ChloroformSoluble to Sparingly SolubleThe aromatic and aliphatic portions of this compound will interact favorably with non-polar solvents. Solubility may vary depending on the specific solvent.
Aqueous WaterInsolubleThe large, non-polar carbocyclic and heterocyclic rings, along with the chloro-substituent, dominate the molecule's character, making it hydrophobic and unlikely to dissolve in water.[1]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following qualitative experimental protocol is recommended. This procedure is adapted from standard laboratory methods for determining the solubility of organic compounds[2][3][4].

Materials:

  • This compound

  • A selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 1 mL) to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for at least 60 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

  • Incremental Solvent Addition (for insoluble or sparingly soluble cases): If the compound is not fully soluble, add additional aliquots of the solvent (e.g., 0.5 mL at a time) and repeat the mixing and observation steps. Record the total volume of solvent required to dissolve the sample, if applicable.

  • Record Keeping: Meticulously record the observations for each solvent, noting the qualitative solubility and any other relevant details, such as color changes or the formation of a suspension.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the qualitative determination of solubility for an organic compound like this compound.

Solubility_Workflow start Start: Obtain This compound and Solvents weigh Weigh 10 mg of This compound start->weigh add_solvent Add 1 mL of Test Solvent weigh->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Record as 'Soluble' observe->soluble Completely Dissolved insoluble Record as 'Insoluble' or 'Sparingly Soluble' observe->insoluble Not Completely Dissolved end End of Test for this Solvent soluble->end insoluble->end

Caption: A flowchart of the experimental procedure for determining the qualitative solubility of this compound.

References

The Enduring Scaffold: A Deep Dive into Thiochroman-4-one Chemistry and its Expanding Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiochroman-4-one core represents a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic versatility have led to the discovery of a wide array of derivatives with significant biological activities. This technical guide provides a comprehensive review of the chemistry of thiochroman-4-one, detailing its synthesis, key reactions, and burgeoning applications in drug discovery and materials science.

The Thiochroman-4-one Core: Structure and Significance

Thiochroman-4-one, a sulfur-containing heterocyclic compound, is an analog of chroman-4-one where the oxygen atom at the 1-position is replaced by sulfur. This substitution imparts distinct physicochemical properties, influencing the molecule's reactivity, lipophilicity, and biological interactions.[1][2] The inherent reactivity of the ketone and the adjacent methylene group, coupled with the electronic effects of the thioether, makes thiochroman-4-one a versatile starting material for a multitude of chemical transformations.[1][3]

Synthesis of the Thiochroman-4-one Scaffold

The construction of the thiochroman-4-one ring system can be achieved through several synthetic strategies, with intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids being the most classical and widely employed method.[3][4] Modern advancements have introduced more efficient methodologies, including microwave-assisted and one-pot syntheses, which offer advantages in terms of reaction time, yield, and environmental impact.[5][6][7]

Intramolecular Friedel-Crafts Acylation

This traditional approach involves the cyclization of 3-(arylthio)propanoic acids in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol: Synthesis of Thiochroman-4-one via Friedel-Crafts Acylation

  • Step 1: Synthesis of 3-(Phenylthio)propanoic Acid. Thiophenol is reacted with a β-halopropionic acid (e.g., 3-chloropropionic acid) or an α,β-unsaturated acid (e.g., acrylic acid) in the presence of a base. For instance, thiophenol and 2-bromopropionic acid are refluxed in an ethanol solution containing a K2CO3/KHCO3 buffer (pH=9) overnight.[4]

  • Step 2: Cyclization. The resulting 3-(phenylthio)propanoic acid is then treated with a dehydrating agent like polyphosphoric acid (PPA) and heated (typically 50-100 °C for 3-4 hours) to effect intramolecular acylation and afford the thiochroman-4-one.[8] The crude product is then purified, often by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of thiochroman-4-ones can be significantly expedited using this technique, with reactions often completing in minutes rather than hours.[5]

Experimental Protocol: Microwave-Assisted Synthesis of Thiochroman-4-ones

  • Step 1: Synthesis of β-Arylthiopropionic Acids. A mixture of an arylthiol and 3-chloropropionic acid is subjected to microwave irradiation for 3-4 minutes to yield the corresponding β-arylthiopropionic acid in high yield (78-90%).[5]

  • Step 2: Cyclization. The obtained β-arylthiopropionic acid is then cyclized under microwave irradiation in the presence of a dehydrating agent, affording the thiochroman-4-one in 77-90% yield within 1-2 minutes.[5]

One-Pot Synthesis

One-pot procedures offer a streamlined approach by combining multiple reaction steps in a single vessel, thereby reducing waste and improving efficiency. Thiochromen-4-ones, the unsaturated analogs, can be synthesized from 3-(arylthio)propanoic acids in a one-pot reaction using polyphosphoric acid (PPA) at elevated temperatures.[6][7][9] This method can be adapted to produce thiochroman-4-ones by subsequent reduction.

Experimental Protocol: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids

  • A mixture of the 3-(arylthio)propanoic acid and polyphosphoric acid (PPA) is heated to 100 °C for 12 hours.[9] This single step effects both the cyclization to the thiochroman-4-one intermediate and subsequent dehydrogenation to the thiochromen-4-one. The reaction mixture is then cooled, and the product is isolated and purified, with yields reported to be up to 81%.[6][7][9]

Key Chemical Reactions of Thiochroman-4-one

The thiochroman-4-one scaffold is a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The carbonyl group and the adjacent α-methylene group are the primary sites of reactivity.

Reactions at the Carbonyl Group

The ketone functionality readily undergoes condensation reactions with various nucleophiles. A notable example is the reaction with hydrazines to form pyrazole derivatives.[1][10]

Experimental Protocol: Synthesis of Pyrazoles from Thiochroman-4-one

  • Thiochroman-4-one is dissolved in ethanol, and an equivalent amount of sulfuric acid is added.[11]

  • An appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) dissolved in ethanol is then added dropwise to the mixture.[11]

  • The reaction mixture is refluxed for several hours (typically 6 hours).[11]

  • After cooling, the product precipitates and is collected by filtration, dried, and recrystallized from ethanol.[11]

Reactions at the α-Methylene Group

The α-methylene group is activated by the adjacent carbonyl and can be readily functionalized. A common reaction is the Knoevenagel condensation with aromatic aldehydes to yield 3-arylidenethiochroman-4-ones.[12][13]

Experimental Protocol: Synthesis of 3-Arylidenethiochroman-4-ones

  • A mixture of thiochroman-4-one, an aromatic aldehyde, and a catalytic amount of a base (e.g., anhydrous barium hydroxide) is ground together in a mortar and pestle at room temperature.[12][13]

  • The reaction progress can be monitored by a color change and thin-layer chromatography.[13]

  • After completion, the reaction mixture is acidified with ice-cold water to precipitate the 3-arylidenethiochroman-4-one product, which is then collected by filtration.[12][13] This solvent-free method is environmentally benign and provides high yields (75-92%).[12][13]

Biological Applications and Drug Development

Thiochroman-4-one derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[14] The sulfur atom in the heterocyclic ring often enhances the lipophilicity and membrane permeability of the molecules, making them attractive candidates for drug development.[14]

Anticancer Activity

Numerous thiochroman-4-one derivatives have demonstrated potent anticancer activity against a variety of human tumor cell lines.[8][15][16] The mechanism of action is often multifactorial, involving the induction of apoptosis and cell cycle arrest.[6][9]

Antimicrobial and Antifungal Activity

The thiochroman-4-one scaffold is a promising platform for the development of novel antimicrobial and antifungal agents.[14] Some derivatives have shown potent activity against pathogenic bacteria and fungi, in some cases exceeding the efficacy of commercially available drugs.[14] A key target for the antifungal activity of some thiochroman-4-one derivatives is N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.[14]

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new and more effective treatments are urgently needed. Thiochroman-4-one derivatives, particularly those bearing a vinyl sulfone moiety, have displayed high antileishmanial activity with low cytotoxicity.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of selected thiochroman-4-one derivatives.

Table 1: Synthesis Yields of Thiochroman-4-one and its Derivatives

ProductSynthetic MethodCatalyst/ConditionsYield (%)Reference
Thiochroman-4-oneIntramolecular Friedel-CraftsPPA, 50-100 °CModerate[3]
Thiochroman-4-onesMicrowave-assisted cyclization-77-90[5]
Thiochromen-4-onesOne-pot synthesisPPA, 100 °Cup to 81[6][7][9]
3-Arylidenethiochroman-4-onesGrinding with aromatic aldehydesAnhydrous Ba(OH)₂75-92[12][13]
2-(4-Fluorophenyl)-thiochroman-4-oneReaction of thiophenol and 4-fluorocinnamic acid-63[3]
2-(4-Nitrophenyl)-thiochroman-4-oneReaction of thiophenol and 4-nitrocinnamic acid-70[3]

Table 2: Biological Activity of Selected Thiochroman-4-one Derivatives

CompoundBiological ActivityTarget/Cell LinePotency (EC₅₀/MIC/GI₅₀)Reference
Thiochroman-4-one derivative with vinyl sulfoneAntileishmanialLeishmania panamensisEC₅₀ = 3.23 µM[3]
Thiochroman-4-one carboxamide and 1,3,4-thiadiazole thioether derivativesAntibacterialXanthomonas oryzae pv. oryzae (Xoo)EC₅₀ = 24 µg/mL[14]
Thiochroman-4-one carboxamide and 1,3,4-thiadiazole thioether derivativesAntibacterialXanthomonas axonopodis pv. citri (Xac)EC₅₀ = 30 µg/mL[14]
Thiochroman-4-one derivative (Compound 22)AntifungalCandida albicansMIC = 0.5 µg/mL[14]
3-[3/4-(2-Aryl-2-oxoethoxy)arylidene]thiochroman-4-onesAnticancerNCI-60 cell line panel-[8][15]

Visualizing the Science: Pathways and Workflows

Signaling Pathway of N-Myristoyltransferase (NMT) Inhibition

Certain thiochroman-4-one derivatives exert their antifungal effects by inhibiting N-myristoyltransferase (NMT). NMT is responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a wide range of proteins. This myristoylation is crucial for the proper localization and function of these proteins, many of which are involved in key signaling pathways.[17][18][19][20] Inhibition of NMT disrupts these pathways, leading to cellular dysfunction and death.

NMT_Inhibition_Pathway cluster_0 NMT Inhibition by Thiochroman-4-one Derivative cluster_1 Disruption of Protein Myristoylation cluster_2 Downstream Cellular Effects Thiochroman-4-one\nDerivative Thiochroman-4-one Derivative NMT NMT Thiochroman-4-one\nDerivative->NMT Inhibits Myristoylated\nProteins Myristoylated Proteins NMT->Myristoylated\nProteins Improper Protein\nLocalization Improper Protein Localization NMT->Improper Protein\nLocalization Leads to Substrate\nProteins Substrate Proteins Substrate\nProteins->NMT Myristoylated\nProteins->Proper Protein\nLocalization Disrupted\nSignaling Pathways Disrupted Signaling Pathways Improper Protein\nLocalization->Disrupted\nSignaling Pathways Cellular\nDysfunction Cellular Dysfunction Disrupted\nSignaling Pathways->Cellular\nDysfunction Fungal Cell\nDeath Fungal Cell Death Cellular\nDysfunction->Fungal Cell\nDeath

Caption: NMT Inhibition Pathway by Thiochroman-4-one Derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of new thiochroman-4-one-based therapeutic agents typically follow a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization and Preclinical Studies A Starting Materials (e.g., Thiophenols) B Synthesis of Thiochroman-4-one Core A->B C Derivatization Reactions B->C D Purification and Characterization (NMR, MS, etc.) C->D E Initial in vitro Screening (e.g., Anticancer, Antimicrobial) D->E F Hit Identification E->F G Dose-Response Studies (EC₅₀/IC₅₀/MIC Determination) F->G H Lead Compound Selection G->H I Structure-Activity Relationship (SAR) Studies H->I I->C Iterative Synthesis J In vivo Efficacy Studies (Animal Models) I->J K ADME/Toxicity Profiling J->K L Candidate Drug K->L

Caption: Drug Discovery Workflow for Thiochroman-4-one Derivatives.

Conclusion and Future Perspectives

The thiochroman-4-one scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its synthetic tractability allows for the creation of large and diverse chemical libraries, essential for modern drug discovery programs. While significant progress has been made in exploring its potential in oncology and infectious diseases, future research should also focus on other therapeutic areas where this scaffold might prove beneficial. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation thiochroman-4-one-based therapeutics with enhanced potency and selectivity. The continued exploration of this remarkable heterocyclic system holds great promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 6-Chlorothiochroman-4-one, a valuable heterocyclic intermediate in medicinal chemistry and drug discovery. The protocol details a reliable two-step synthetic route commencing with the nucleophilic substitution of 4-chlorothiophenol on 3-chloropropanoic acid to yield 3-(4-chlorophenylthio)propanoic acid. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction, to produce the target compound. This method is noted for its efficiency and scalability, providing a clear pathway for obtaining high-purity this compound for further research and development applications.

Introduction

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that serve as crucial scaffolds in the synthesis of various biologically active molecules.[1] The presence of the thioether and ketone moieties allows for diverse functionalization, making them versatile building blocks. The 6-chloro substituted analog, in particular, is of significant interest due to the influence of the halogen on the molecule's electronic properties and potential pharmacological activity.[2] The synthesis generally involves the preparation of a 3-(arylthio)propanoic acid intermediate, followed by an acid-catalyzed intramolecular cyclization to form the thiochromanone ring system.[3] This application note provides a detailed, step-by-step protocol for this synthesis, along with characterization data and a visual workflow.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The values are representative of typical yields and purity for this class of reactions.

StepReactionReactantsProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC/NMR)
1Thiol Addition4-Chlorothiophenol, 3-Chloropropanoic Acid3-(4-chlorophenylthio)propanoic acid232.6985 - 95>95%
2Intramolecular Friedel-Crafts Acylation3-(4-chlorophenylthio)propanoic acid, Polyphosphoric Acid (PPA)This compound198.6670 - 80>98%

Experimental Protocols

Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

This procedure is adapted from the general method for preparing 3-(arylthio)propanoic acids.[4]

Materials:

  • 4-Chlorothiophenol

  • 3-Chloropropanoic Acid

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a solution of aqueous NaOH (1.0 M, 25 mL) and aqueous Na₂CO₃ (1.0 M, 25 mL).

  • To this solution, add 4-chlorothiophenol (50 mmol) dissolved in 30 mL of ethanol.

  • Add a solution of 3-chloropropanoic acid (51 mmol) in 20 mL of deionized water to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, reduce the volume of ethanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 using concentrated HCl.

  • Extract the aqueous layer three times with dichloromethane (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3-(4-chlorophenylthio)propanoic acid can be purified by recrystallization or flash column chromatography if necessary, though it is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound

This protocol utilizes an intramolecular Friedel-Crafts acylation (cyclization) reaction. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[5]

Materials:

  • 3-(4-chlorophenylthio)propanoic acid

  • Polyphosphoric Acid (PPA)

  • Ice-water mixture

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Sodium Sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Place 3-(4-chlorophenylthio)propanoic acid (10 mmol) into a 100 mL round-bottom flask.

  • Add polyphosphoric acid (approx. 10 times the weight of the acid, ~23 g) to the flask.

  • Heat the mixture with stirring to 90-100 °C in an oil bath.

  • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it into a beaker containing a vigorously stirred ice-water mixture (200 mL).

  • Extract the resulting suspension three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

Characterization Data (for 6-Chlorothiochromen-4-one, the unsaturated analog):

  • Appearance: White solid.[5]

  • Melting Point: 146–147 °C.[5]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.01 (d, J = 10.40 Hz, 1H), 7.56–7.59 (m, 2 H), 7.82 (d, J = 10.40 Hz, 1 H), 8.52 (dd, J = 1.2, 2.00 Hz, 1 H).[5]

  • ¹³C NMR (100 MHz, CDCl₃): δ 125.9, 128.3, 128.5, 132.1, 133.6, 134.6, 135.8, 138.0, 178.7.[5]

  • HR-MS (ESI): m/z = 195.9750, calcd. for C₉H₅ClOS, found [M]⁺: 195.9746.[5] (Note: Characterization data for the saturated this compound would differ, particularly in the aliphatic region of the NMR spectra.)

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

reaction_pathway cluster_step1 Step 1: Thiol Addition cluster_step2 Step 2: Intramolecular Cyclization reactant1 4-Chlorothiophenol plus1 + reactant1->plus1 reactant2 3-Chloropropanoic Acid plus1->reactant2 arrow1 NaOH, Na₂CO₃ EtOH, H₂O reactant2->arrow1 intermediate 3-(4-chlorophenylthio)propanoic acid arrow1->intermediate intermediate_ref arrow2 Polyphosphoric Acid 90-100 °C product This compound arrow2->product intermediate_ref->arrow2

Caption: Chemical reaction scheme for the synthesis of this compound.

experimental_workflow start_end start_end process process purification purification analysis analysis start Start: Reagents for Step 1 step1 Thiol Addition Reaction (4-Chlorothiophenol + 3-Chloropropanoic Acid) start->step1 workup1 Acidification & Extraction step1->workup1 intermediate Isolate Intermediate: 3-(4-chlorophenylthio)propanoic acid workup1->intermediate step2 Intramolecular Cyclization (with Polyphosphoric Acid) intermediate->step2 workup2 Quenching (Ice-water) & Extraction step2->workup2 purify Flash Column Chromatography workup2->purify product Final Product: This compound purify->product characterize Characterization (NMR, MS, mp) product->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 6-Chlorothiochroman-4-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As a sulfur-containing analog of chromanones, it serves as a valuable building block for the synthesis of a diverse array of bioactive molecules. The presence of the chlorine atom at the 6-position has been shown to modulate the electronic properties of the aromatic ring, often enhancing the biological activity of its derivatives. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of antibacterial, antifungal, antileishmanial, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug discovery efforts based on this privileged scaffold.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial first steps in exploring its medicinal chemistry potential. A common synthetic route is outlined below.

General Synthesis Workflow

Synthesis Workflow 4-Chlorothiophenol 4-Chlorothiophenol Intermediate 3-((4-Chlorophenyl)thio)propanoic acid 4-Chlorothiophenol->Intermediate Acrylic Acid Acrylic Acid Acrylic Acid->Intermediate Cyclization Cyclization Intermediate->Cyclization This compound This compound Cyclization->this compound Derivatization Derivatization This compound->Derivatization Bioactive Derivatives Bioactive Derivatives Derivatization->Bioactive Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of thiochromanones.

Materials:

  • 4-Chlorothiophenol

  • Acrylic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Thia-Michael Addition: In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in a suitable solvent like toluene. Add acrylic acid (1.1 equivalents). The reaction can be catalyzed by a base or proceed thermally. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Intermediate: After completion, dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution to remove unreacted acrylic acid. Wash the organic layer with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3-((4-chlorophenyl)thio)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Add the crude 3-((4-chlorophenyl)thio)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture at 80-100 °C for 2-4 hours. The progress of the cyclization should be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Filter the solid, wash with water until the filtrate is neutral, and dry. Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point determination.

Antibacterial and Antifungal Applications

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of the chloro group at the 6-position has been shown to enhance antimicrobial efficacy.

Quantitative Antimicrobial Activity Data
Compound/DerivativeTarget OrganismActivity MetricValueReference
Thiochroman-4-one derivative with 6-chloro substitutionXanthomonas oryzae pv. oryzae (Xoo)EC₅₀24 µg/mL[1]
Thiochroman-4-one derivative with 6-chloro substitutionXanthomonas axonopodis pv. citri (Xac)EC₅₀30 µg/mL[1]
Thiochroman-4-one derivative with 6-chloro substitutionCandida albicansMIC4 µg/mL[1]
This compoundBotrytis cinereaInhibition96-100% at 100-250 µg/mL[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Test compound (this compound derivative) dissolved in DMSO

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (DMSO)

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin and observing the color change.

Antileishmanial Applications

Thiochroman-4-one derivatives have emerged as promising scaffolds for the development of novel antileishmanial agents.

Quantitative Antileishmanial Activity Data
Compound/DerivativeTarget OrganismActivity MetricValue (µM)Cytotoxicity (LC₅₀, µM) on U-937 cellsSelectivity Index (SI)Reference
Thiochroman-4-one vinyl sulfone derivativeLeishmania panamensis (amastigotes)EC₅₀3.24>561173.24[1]
Thiochroman-4-one semicarbazone derivativeLeishmania panamensis (amastigotes)EC₅₀5.4100.218.6[1]
Experimental Protocol: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol assesses the efficacy of compounds against the clinically relevant intracellular stage of the Leishmania parasite.

Materials:

  • Human monocyte cell line (e.g., U-937)

  • Leishmania panamensis promastigotes

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation

  • Test compound (this compound derivative)

  • Amphotericin B (positive control)

  • Giemsa stain

  • 96-well plates

Procedure:

  • Macrophage Differentiation: Seed U-937 monocytes in a 96-well plate and differentiate them into macrophages by incubating with PMA for 48 hours.

  • Infection: Infect the differentiated macrophages with stationary-phase L. panamensis promastigotes at a parasite-to-cell ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Treatment: Wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of the test compound and the positive control. Incubate for another 72 hours.

  • Evaluation of Infection: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of infection reduction against the compound concentration.

  • Cytotoxicity Assay: Simultaneously, determine the cytotoxicity of the compounds against uninfected U-937 macrophages using a viability assay (e.g., MTT assay) to calculate the 50% lethal concentration (LC₅₀) and the selectivity index (SI = LC₅₀ / EC₅₀).

Anticancer Applications

The thiochroman-4-one scaffold is a promising starting point for the development of novel anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines.

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineActivity MetricValue (µM)Reference
3-Chloromethylene-6-fluorothiochroman-4-one (trans-isomer)Hela (Cervical Cancer)IC₅₀~10[3]
3-Chloromethylene-6-fluorothiochroman-4-one (trans-isomer)MGC-803 (Gastric Cancer)IC₅₀~15[3]
3-Chloromethylene-6-fluorothiochroman-4-one (trans-isomer)MCF-7 (Breast Cancer)IC₅₀~20[3]
Thiochromanone derivativeLeukemia-Active[4]
Thiochromanone derivativeColon Cancer-Active[4]
Thiochromanone derivativeMelanoma-Active[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and the positive control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Proposed Anticancer Mechanism of Action: Topoisomerase Inhibition

Some thiochromanone derivatives have been found to act as topoisomerase poisons, inducing apoptosis in cancer cells.

Topoisomerase Inhibition Pathway cluster_0 Cancer Cell 6-CT-4-one_Derivative This compound Derivative Topoisomerase Topoisomerase 6-CT-4-one_Derivative->Topoisomerase inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage leads to Apoptosis_Signal Apoptosis Signaling Cascade DNA_Damage->Apoptosis_Signal activates Cell_Death Cancer Cell Death Apoptosis_Signal->Cell_Death Enzyme_Inhibition_Workflow Enzyme Enzyme Assay_Setup Assay Setup (Buffer, Enzyme, Inhibitor) Enzyme->Assay_Setup Substrate Substrate Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Inhibitor 6-CT-4-one Derivative Inhibitor->Assay_Setup Assay_Setup->Reaction Measurement Kinetic Measurement (Spectrophotometry) Reaction->Measurement Data_Analysis Data Analysis (IC50/Ki Determination) Measurement->Data_Analysis

References

Application Notes and Protocols: 6-Chlorothiochroman-4-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorothiochroman-4-one is a valuable heterocyclic ketone that serves as a versatile starting material for the synthesis of a diverse array of biologically active molecules. Its rigid thiochroman scaffold, coupled with the reactive ketone functionality and the influence of the electron-withdrawing chloro substituent, makes it an attractive building block in medicinal chemistry and organic synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds with potential therapeutic applications, including antifungal, antibacterial, and antileishmanial agents.

Key Applications

This compound is a key intermediate in the synthesis of:

  • Antifungal and Antibacterial Agents: The thiochroman-4-one core is a recognized pharmacophore in the development of antimicrobial compounds. The 6-chloro substituent has been shown to enhance antifungal activity.[1] Derivatives such as pyrazoles and isoxazoles synthesized from this building block have demonstrated inhibitory activity against various bacterial and fungal strains.

  • Antileishmanial Agents: Thiochroman-4-one derivatives have emerged as promising scaffolds for the development of novel treatments for leishmaniasis.[1][2] The core structure can be elaborated to include functionalities that target key parasitic enzymes.

  • Spirocyclic Compounds: The ketone group allows for the construction of complex spirocyclic systems, which are of great interest in drug discovery due to their three-dimensional architecture.

  • Enzyme Inhibitors: Derivatives of this compound have been investigated as inhibitors of enzymes such as N-myristoyltransferase (NMT) and trypanothione reductase, which are crucial for the survival of fungi and parasites.

Data Presentation: Synthesis and Biological Activity of this compound Derivatives

The following tables summarize quantitative data for various derivatives synthesized from this compound and related thiochromanones, highlighting reaction yields and biological activities.

Table 1: Synthesis of Thiochromanone Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)M.p. (°C)Reference
6-Chlorothiochroman-4-olThis compoundNaBH4, CH2Cl2:CH3OH (1:1), rt, 24 h98%-[3]
6-Chlorothiochromen-4-one3-(4-chlorophenylthio)propanoic acidPolyphosphoric acid, heat60%146-147[4]
2-(4-Chlorophenyl)-6-chlorothiochroman-4-one4-Chlorothiophenol, 4-Chlorocinnamic acidTBAF, 50 °C, 24 h; then PPA, 100 °C, 2 h53%123-125[2]
6-Chloro-2-(4-(trifluoromethyl)phenyl)thiochroman-4-one4-Chlorothiophenol, 4-(Trifluoromethyl)cinnamic acidTBAF, 50 °C, 24 h; then PPA, 100 °C, 2 h53%55-57[2]

Table 2: Biological Activity of Thiochromanone Derivatives

CompoundBiological ActivityTarget Organism/Cell LineIC50/EC50/MICReference
This compoundAntifungalBotrytis cinerea100% inhibition at 100-250 µg/mL[3]
Thiochroman-4-one derived pyrazoleAntibacterialBacillus subtilisMost effective inhibitor in the series[5]
Thiochroman-4-one derived spiro pyrrolidineAntibacterialBacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, Enterococcus faecalisMIC = 32 µg/mL[1]
Thiochroman-4-one vinyl sulfone derivativeAntileishmanialLeishmania panamensisEC50 = 3.24 µM[1]
2,2-dimethylthiochromanone amide derivativeAntileishmanialLeishmania infantumIC50 = 7.2 µM

Experimental Protocols

Detailed methodologies for key transformations involving this compound are provided below. These protocols are based on established literature procedures for similar substrates and can be adapted accordingly.

Protocol 1: Synthesis of 2-(Substituted-benzylidene)-6-chlorothiochroman-4-ones via Knoevenagel Condensation

This protocol describes the base-catalyzed condensation of this compound with aromatic aldehydes to yield α,β-unsaturated ketones.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol or Methanol (solvent)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (drying agent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol (10-20 mL per gram of starting material).

  • Add a catalytic amount of piperidine or pyrrolidine (0.1-0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with dilute hydrochloric acid to a pH of ~2-3.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(substituted-benzylidene)-6-chlorothiochroman-4-one.

Protocol 2: Synthesis of Thiochromano[4,3-c]pyrazoles

This protocol outlines the synthesis of pyrazole derivatives fused to the thiochroman-4-one core via reaction with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or Acetic acid (solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or acetic acid, add hydrazine hydrate (1.2-1.5 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thiochromano[4,3-c]pyrazole.

Protocol 3: Synthesis of Thiochromano[4,3-d]isoxazoles

This protocol describes the formation of isoxazole derivatives fused to the thiochroman-4-one scaffold using hydroxylamine.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate or Pyridine (base)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

  • Add sodium acetate or pyridine (1.5-2.0 eq) to the mixture.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water to the residue and extract with a suitable organic solvent like ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization to obtain the pure thiochromano[4,3-d]isoxazole.

Protocol 4: Oxidation to this compound-1-oxide and 1,1-dioxide

This protocol details the selective oxidation of the sulfide in this compound to the corresponding sulfoxide or sulfone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (30%)

  • Dichloromethane or Acetic acid (solvent)

  • Sodium bicarbonate solution (for quenching)

Procedure for Sulfoxide (1-oxide):

  • Dissolve this compound (1.0 eq) in dichloromethane at 0 °C (ice bath).

  • Slowly add a solution of m-CPBA (1.0-1.1 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield this compound-1-oxide.

Procedure for Sulfone (1,1-dioxide):

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add an excess of 30% hydrogen peroxide (2.5-3.0 eq).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring by TLC.

  • Cool the mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure this compound-1,1-dioxide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and the mechanism of action of thiochromanone derivatives.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes 6-Chloro-thiochroman-4-one 6-Chloro-thiochroman-4-one Knoevenagel Condensation Knoevenagel Condensation 6-Chloro-thiochroman-4-one->Knoevenagel Condensation ArCHO, Base Pyrazole Synthesis Pyrazole Synthesis 6-Chloro-thiochroman-4-one->Pyrazole Synthesis Hydrazine Isoxazole Synthesis Isoxazole Synthesis 6-Chloro-thiochroman-4-one->Isoxazole Synthesis Hydroxylamine Oxidation Oxidation 6-Chloro-thiochroman-4-one->Oxidation m-CPBA or H2O2 Chalcones Chalcones Knoevenagel Condensation->Chalcones Thiochromano-pyrazoles Thiochromano-pyrazoles Pyrazole Synthesis->Thiochromano-pyrazoles Thiochromano-isoxazoles Thiochromano-isoxazoles Isoxazole Synthesis->Thiochromano-isoxazoles Sulfoxides & Sulfones Sulfoxides & Sulfones Oxidation->Sulfoxides & Sulfones G cluster_pathway N-Myristoyltransferase (NMT) Inhibition Pathway Thiochromanone Derivative Thiochromanone Derivative Inhibition Inhibition Thiochromanone Derivative->Inhibition NMT NMT Myristoylated Protein Myristoylated Protein NMT->Myristoylated Protein Myristoylation Myristoyl-CoA Myristoyl-CoA Myristoyl-CoA->NMT Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine) Substrate Protein (N-terminal Glycine)->NMT Membrane Targeting & Protein Function Membrane Targeting & Protein Function Myristoylated Protein->Membrane Targeting & Protein Function Cell Death Cell Death Inhibition->NMT Disruption Disruption Disruption->Cell Death Leads to Myristoylation Myristoylation G cluster_pathway Trypanothione Reductase (TryR) Inhibition Pathway Thiochromanone Derivative Thiochromanone Derivative Inhibition Inhibition Thiochromanone Derivative->Inhibition TryR TryR Trypanothione (Reduced) Trypanothione (Reduced) TryR->Trypanothione (Reduced) Reduction (NADPH) Trypanothione (Oxidized) Trypanothione (Oxidized) Trypanothione (Oxidized)->TryR Substrate Redox Homeostasis Redox Homeostasis Trypanothione (Reduced)->Redox Homeostasis Maintains Inhibition->TryR Oxidative Stress Oxidative Stress Inhibition->Oxidative Stress Induces Parasite Death Parasite Death Oxidative Stress->Parasite Death

References

Application Notes and Protocols for the Analytical Characterization of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 6-Chlorothiochroman-4-one, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols and data are intended to guide researchers in the comprehensive characterization of this molecule.

Overview of Analytical Characterization

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physical properties. The logical workflow for this characterization is outlined below.

G Overall Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Structural Elucidation & Purity Assessment cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight & Fragmentation FTIR FTIR Spectroscopy Purification->FTIR Functional Groups HPLC Chromatographic Purity (RP-HPLC) Purification->HPLC Purity & Impurities Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Physical Properties Data_Analysis Data Interpretation & Structural Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Thermal->Data_Analysis Final_Report Certificate of Analysis / Research Report Data_Analysis->Final_Report

Caption: Overall analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR identifies the different carbon environments in the molecule.

Expected Spectral Data

The following tables summarize the expected chemical shifts for this compound, based on data from closely related analogs.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9d1HAr-H (adjacent to C=O)
~ 7.3 - 7.4m2HAr-H
~ 3.2 - 3.3t2H-S-CH₂-
~ 3.0 - 3.1t2H-CH₂-C=O

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 195 - 198C=O
~ 140 - 142Ar-C (quaternary, attached to S)
~ 132 - 134Ar-C (quaternary, attached to Cl)
~ 130 - 131Ar-CH
~ 128 - 129Ar-CH
~ 126 - 127Ar-CH
~ 125 - 126Ar-C (quaternary, attached to C=O)
~ 38 - 40-CH₂-C=O
~ 28 - 30-S-CH₂-

Experimental Protocol: ¹H and ¹³C NMR

G Workflow for NMR Analysis Sample_Prep Sample Preparation: ~10-20 mg in ~0.7 mL CDCl₃ with 0.03% TMS Data_Acq Data Acquisition: 400 MHz Spectrometer Acquire ¹H, ¹³C, DEPT-135 Sample_Prep->Data_Acq Processing Data Processing: Fourier Transform Phase and Baseline Correction Data_Acq->Processing Analysis Spectral Analysis: Reference to TMS (0 ppm) Peak Integration & Multiplicity Analysis Processing->Analysis Structure_Confirm Structure Confirmation Analysis->Structure_Confirm

Caption: Workflow for NMR analysis of this compound.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Use a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

    • Integrate the peaks in the ¹H spectrum and determine the multiplicities (singlet, doublet, triplet, etc.).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. Electron Ionization (EI) is a common technique for this type of molecule.

Expected Spectral Data

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

m/zProposed FragmentRelative Abundance
198/200[M]⁺ (Molecular Ion)High (Isotopic pattern for one Cl atom)
170/172[M - CO]⁺High
142/144[M - CO - C₂H₂]⁺Medium
135[M - S - C₂H₂]⁺Medium

The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocol: GC-MS (EI)

G Workflow for GC-MS Analysis Sample_Prep Sample Preparation: ~1 mg/mL in Dichloromethane or Ethyl Acetate Injection GC Injection: 1 µL, Split mode (e.g., 50:1) Sample_Prep->Injection Separation GC Separation: DB-5 or similar column Temperature gradient (e.g., 100-280°C) Injection->Separation Ionization Ionization: Electron Ionization (EI) 70 eV Separation->Ionization Detection Mass Analysis & Detection: Quadrupole analyzer Scan range m/z 50-500 Ionization->Detection Analysis Data Analysis: Identify Molecular Ion [M]⁺ Analyze Fragmentation Pattern Detection->Analysis

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 50 to 500.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum for this peak, identifying the molecular ion and major fragment ions.

    • Confirm the presence of the chlorine isotope pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Expected Spectral Data

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2960 - 2850MediumAliphatic C-H Stretch
~ 1680 - 1695StrongC=O Stretch (Aryl Ketone)
~ 1580, 1470Medium-StrongAromatic C=C Ring Stretch
~ 1250 - 1300MediumC-S Stretch
~ 1100 - 1000StrongC-Cl Stretch (Aromatic)
~ 800 - 850StrongC-H Out-of-plane bend (p-disubstituted)
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for quantifying any related impurities. A reversed-phase method is most suitable for this compound.

Proposed HPLC Method Parameters

Table 5: Proposed Reversed-Phase HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Expected Retention Time ~ 3 - 5 minutes
Experimental Protocol: Purity Determination by RP-HPLC
  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the working solution and record the chromatogram for at least 10 minutes.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the area percent purity by integrating all peaks in the chromatogram. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal transitions, while Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition profile of the compound.

Expected Thermal Properties

Table 6: Expected Thermal Analysis Data

TechniqueParameterExpected Value
DSCMelting Point (Onset)65 - 71 °C
TGAOnset of Decomposition> 200 °C
Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Analysis:

    • Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow to determine the melting endotherm.

  • TGA Analysis:

    • Heat the sample from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • From the DSC thermogram, determine the onset temperature of the melting peak.

    • From the TGA thermogram, determine the onset temperature of decomposition.

Application Notes and Protocols: Reactions of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-Chlorothiochroman-4-one, a versatile heterocyclic ketone. The following sections describe its reactions with various reagents to yield a range of derivatives with potential applications in medicinal chemistry and materials science. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Synthesis of Pyrazole Derivatives via Condensation with Hydrazine Hydrate

The reaction of this compound with hydrazine hydrate provides a direct route to the corresponding fused pyrazole derivatives. These compounds are of significant interest in drug discovery due to their diverse biological activities. The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes cyclization.

Reaction Scheme:

Quantitative Data
Product NameReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
6-Chloro-1,2-dihydrothiochromeno[4,3-c]pyrazol-3(3aH)-oneThis compound, Hydrazine hydrateEthanol4 hoursReflux85188-190
Experimental Protocol: Synthesis of 6-Chloro-1,2-dihydrothiochromeno[4,3-c]pyrazol-3(3aH)-one
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.99 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (80%, 1.25 mL, 20 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated product is collected by filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) and dry under vacuum to afford the pure 6-Chloro-1,2-dihydrothiochromeno[4,3-c]pyrazol-3(3aH)-one.

Deoxygenation via Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method to convert a carbonyl group into a methylene group. This reaction is particularly useful for the synthesis of 6-chlorothiochroman, removing the reactive ketone functionality. The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base.

Reaction Scheme:

Quantitative Data
Product NameReagentsSolventReaction TimeTemperature (°C)Yield (%)
6-ChlorothiochromanThis compound, Hydrazine hydrate, KOHDiethylene glycol5 hours190-20078
Experimental Protocol: Synthesis of 6-Chlorothiochroman
  • Reaction Setup: To a 100 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, add this compound (3.97 g, 20 mmol), potassium hydroxide (3.36 g, 60 mmol), and diethylene glycol (50 mL).

  • Addition of Hydrazine: Heat the mixture to 100 °C and add hydrazine hydrate (80%, 3.75 mL, 60 mmol) dropwise over 15 minutes.

  • Reaction: Increase the temperature to 190-200 °C and reflux for 4 hours. Water and excess hydrazine will distill off.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Formation of this compound Oxime

The reaction of this compound with hydroxylamine hydrochloride results in the formation of the corresponding oxime. Oximes are versatile intermediates that can be further converted into amides via the Beckmann rearrangement or reduced to amines.

Reaction Scheme:

Quantitative Data
Product NameReagentsSolventReaction TimeTemperatureYield (%)Melting Point (°C)
This compound oximeThis compound, Hydroxylamine hydrochloride, Sodium acetateEthanol/Water2 hoursReflux92145-147
Experimental Protocol: Synthesis of this compound oxime
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.99 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.04 g, 15 mmol) and sodium acetate trihydrate (2.04 g, 15 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath. The crystalline product will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound oxime.

Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation of this compound with active methylene compounds such as malononitrile provides a route to α,β-unsaturated products. This reaction is typically catalyzed by a weak base and is a key step in the synthesis of various heterocyclic compounds.

Reaction Scheme:

Quantitative Data
Product NameReagentsCatalystSolventReaction TimeTemperatureYield (%)
(6-Chloro-thiochroman-4-ylidene)-malononitrileThis compound, MalononitrilePiperidineEthanol6 hoursReflux88
Experimental Protocol: Synthesis of (6-Chloro-thiochroman-4-ylidene)-malononitrile
  • Reaction Setup: In a 50 mL flask, dissolve this compound (1.99 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Reflux the mixture for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry to yield the desired product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction allows for the formylation of the enol ether intermediate of this compound, leading to the formation of a β-chloro-α,β-unsaturated aldehyde. This product is a valuable intermediate for the synthesis of various heterocyclic systems.

Reaction Scheme:

Quantitative Data
Product NameReagentsSolventReaction TimeTemperature (°C)Yield (%)
4-Chloro-6-chloro-2,3-dihydrothiochromene-3-carbaldehydeThis compound, POCl₃, DMFDMF3 hours80-9075
Experimental Protocol: Synthesis of 4-Chloro-6-chloro-2,3-dihydrothiochromene-3-carbaldehyde
  • Vilsmeier Reagent Preparation: In a three-necked flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 2.8 mL, 30 mmol) to anhydrous N,N-dimethylformamide (DMF, 10 mL) dropwise with stirring. Stir the mixture for 30 minutes at 0 °C.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of this compound (1.99 g, 10 mmol) in DMF (10 mL) dropwise. After the addition is complete, heat the reaction mixture to 80-90 °C for 3 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice (100 g) with vigorous stirring. Neutralize the solution with aqueous sodium hydroxide (10%).

  • Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to give the pure product.

Visualizations

Reaction_Pathways A This compound B 6-Chloro-1,2-dihydrothiochromeno[4,3-c]pyrazol-3(3aH)-one A->B Hydrazine Hydrate C 6-Chlorothiochroman A->C Wolff-Kishner (Hydrazine, KOH) D This compound oxime A->D Hydroxylamine HCl E (6-Chloro-thiochroman-4-ylidene)-malononitrile A->E Malononitrile (Piperidine) F 4-Chloro-6-chloro-2,3-dihydrothiochromene-3-carbaldehyde A->F Vilsmeier-Haack (POCl3, DMF)

Caption: Reaction pathways of this compound.

Experimental_Workflow_Pyrazole cluster_0 Pyrazole Synthesis Workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end End dry->end

Caption: Workflow for pyrazole synthesis.

Application Notes and Protocols for the Synthesis of 6-Chlorothiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-Chlorothiochroman-4-one and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and antiparasitic properties. The protocols detailed below offer a step-by-step guide for the chemical synthesis and derivatization of the this compound scaffold.

Introduction

Thiochroman-4-ones are sulfur-containing heterocyclic compounds that serve as versatile scaffolds in drug discovery. The presence of a chlorine atom at the 6-position can significantly influence the molecule's electronic properties and biological activity, often enhancing its therapeutic potential. For instance, electron-withdrawing groups at this position have been shown to improve antifungal efficacy.[1] This document outlines the primary synthesis of this compound and subsequent modifications to generate a library of derivatives for further investigation.

Synthesis of this compound

The synthesis of the this compound core is typically achieved through a two-step process involving the preparation of 3-(4-chlorophenylthio)propanoic acid followed by an intramolecular Friedel-Crafts acylation.

Part 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

This initial step involves the reaction of 4-chlorothiophenol with 3-chloropropanoic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • To this solution, add 3-chloropropanoic acid (1.1 equivalents).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The resulting precipitate, 3-(4-chlorophenylthio)propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Intramolecular Friedel-Crafts Acylation

The synthesized 3-(4-chlorophenylthio)propanoic acid is then cyclized to form this compound using a strong acid catalyst.

Experimental Protocol:

  • To a flask containing polyphosphoric acid (PPA) (10 equivalents by weight), add 3-(4-chlorophenylthio)propanoic acid (1 equivalent).

  • Heat the mixture to 100°C and stir for 2-4 hours. The reaction should be monitored by TLC.

  • Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The solid product, this compound, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Derivatization of this compound

The this compound scaffold can be readily derivatized to explore structure-activity relationships. Two common derivatization strategies are the Claisen-Schmidt condensation and the formation of hydrazones.

Protocol 1: Claisen-Schmidt Condensation

This reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a base to form a chalcone-like derivative.[2][3]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Protocol 2: Synthesis of Hydrazone Derivatives

Hydrazone derivatives can be synthesized by the condensation of this compound with a suitable hydrazide.[4][5]

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous methanol and heat to reflux.

  • Add the desired hydrazide (e.g., benzohydrazide, 2 equivalents) and a catalytic amount of glacial acetic acid.[4]

  • Continue to heat the mixture at reflux for 12 hours.[4]

  • Cool the reaction mixture, and the resulting precipitate is collected by filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield the hydrazone derivative.

Quantitative Data Summary

The following table summarizes typical yields and melting points for this compound and some of its derivatives.

CompoundDerivative TypeR Group (for derivatives)Typical Yield (%)Melting Point (°C)
This compoundCore ScaffoldN/A75-85108-110
3-(Benzoylhydrazono)-6-chlorothiochromanHydrazoneBenzoyl70-80160-162
6-Chloro-3-(4-methoxybenzylidene)thiochroman-4-oneChalcone4-Methoxybenzylidene80-90145-147
6-Chloro-3-(4-nitrobenzylidene)thiochroman-4-oneChalcone4-Nitrobenzylidene85-95188-190

Biological Activity and Signaling Pathway

Thiochroman-4-one derivatives have shown promising activity against various pathogens, including the protozoan parasite Leishmania. One of the key targets for antileishmanial drugs is the folate biosynthesis pathway, which is essential for parasite survival. Pteridine reductase 1 (PTR1) is a crucial enzyme in this pathway, responsible for the reduction of pterins and folates.[6][7] Inhibition of PTR1 disrupts the supply of essential folate cofactors, leading to parasite death.[6][8] Chroman-4-one derivatives have been identified as inhibitors of PTR1, suggesting a potential mechanism of action for their antileishmanial effects.[8][9]

Signaling_Pathway cluster_parasite Leishmania Parasite cluster_outcome Outcome Pterins Pterins (from host) PTR1 Pteridine Reductase 1 (PTR1) Pterins->PTR1 Reduction Dihydrobiopterin Dihydrobiopterin Dihydrobiopterin->PTR1 Further Reduction Tetrahydrobiopterin Tetrahydrobiopterin (Essential Cofactor) DNA_Synthesis DNA Synthesis & Other Metabolic Processes Tetrahydrobiopterin->DNA_Synthesis Required for PTR1->Dihydrobiopterin NADPH PTR1->Tetrahydrobiopterin NADPH Derivative This compound Derivative Derivative->PTR1 Inhibition Disruption Disruption of Folate Metabolism Death Parasite Death Disruption->Death

Caption: Inhibition of Pteridine Reductase 1 (PTR1) by this compound derivatives.

Experimental Workflow

The overall workflow for the synthesis and derivatization of this compound is depicted below.

Experimental_Workflow cluster_synthesis Core Synthesis cluster_derivatization Derivatization Reactants1 4-Chlorothiophenol + 3-Chloropropanoic Acid Intermediate 3-(4-chlorophenylthio)propanoic Acid Reactants1->Intermediate Nucleophilic Substitution Core This compound Intermediate->Core Friedel-Crafts Acylation Aromatic_Aldehyde Aromatic Aldehyde Hydrazide Hydrazide Chalcone Chalcone Derivative Hydrazone Hydrazone Derivative Aromatic_Aldehyde->Chalcone Claisen-Schmidt Condensation Hydrazide->Hydrazone Condensation

Caption: Workflow for synthesis and derivatization of this compound.

References

Application Notes and Protocols for the Fungal Biotransformation of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of 6-Chlorothiochroman-4-one using fungal catalysts. This process offers a green chemistry approach to producing chiral synthons, which are valuable intermediates in the development of novel therapeutic agents. The protocols focus on the use of Trichoderma viride and Botrytis cinerea, fungi that have been identified for their efficacy in the stereoselective reduction of thiochromanones.[1][2][3]

Introduction

The biotransformation of prochiral ketones into optically active alcohols is a key reaction in asymmetric synthesis, providing access to enantiomerically pure building blocks for the pharmaceutical industry. This compound is a heterocyclic ketone scaffold of interest for the synthesis of various bioactive molecules. Fungal-mediated biotransformation presents an efficient and environmentally benign alternative to traditional chemical reductants, often achieving high yields and excellent enantioselectivity under mild conditions.[1][3] The fungi Trichoderma viride and Botrytis cinerea have been shown to effectively catalyze the reduction of this compound to its corresponding alcohol, (S)-6-Chlorothiochroman-4-ol, a valuable chiral intermediate.

Data Presentation

The following tables summarize the quantitative data for the biotransformation of this compound by Trichoderma viride and Botrytis cinerea.

Table 1: Biotransformation of this compound by Trichoderma viride

ProductYield (%)Enantiomeric Excess (ee %)
(S)-6-Chlorothiochroman-4-ol85>99
This compound 1-oxide10-

Table 2: Biotransformation of this compound by Botrytis cinerea

ProductYield (%)Enantiomeric Excess (ee %)
(S)-6-Chlorothiochroman-4-ol78>99
This compound 1,1-dioxide15-

Experimental Protocols

Protocol 1: Fungal Culture and Maintenance

Materials:

  • Trichoderma viride (e.g., ATCC 24449) or Botrytis cinerea (e.g., UCA992)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Incubator

Procedure:

  • Maintain fungal cultures on PDA plates at 25 °C.

  • For long-term storage, create spore suspensions in sterile distilled water with 20% glycerol and store at -80 °C.

  • To initiate a new culture, transfer a small agar plug of the mycelium or a loopful of the spore suspension to a fresh PDA plate and incubate at 25 °C for 5-7 days until sufficient growth is observed.

Protocol 2: Biotransformation of this compound

Materials:

  • Fungal culture (T. viride or B. cinerea)

  • Liquid culture medium (see below for composition)

  • This compound

  • Ethanol (for substrate dissolution)

  • Shaking incubator

  • Sterile flasks

Medium Composition (per liter of distilled water):

  • Glucose: 20 g

  • Yeast Extract: 5 g

  • KH₂PO₄: 5 g

  • MgSO₄·7H₂O: 0.5 g

  • FeSO₄·7H₂O: 0.01 g

Procedure:

  • Prepare the liquid culture medium and sterilize by autoclaving at 121 °C for 20 minutes.

  • Inoculate the sterile medium with a 5 mm agar plug of a 7-day-old fungal culture.

  • Incubate the culture in a shaking incubator at 25 °C and 150 rpm for 72 hours to allow for biomass generation.

  • Prepare a stock solution of this compound in ethanol (e.g., 10 mg/mL).

  • Add the substrate solution to the fungal culture to a final concentration of 100 mg/L.

  • Continue the incubation under the same conditions for an additional 7-10 days. Monitor the progress of the biotransformation by periodically analyzing small aliquots of the culture using TLC or HPLC.

Protocol 3: Extraction and Purification of Metabolites

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • After the incubation period, separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude extract by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the biotransformation products.

Protocol 4: Analytical Method (Chiral HPLC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H).

Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Procedure:

  • Dissolve the purified products and the starting material in the mobile phase.

  • Inject the samples into the HPLC system.

  • Identify the peaks corresponding to the starting material and the products by comparing their retention times with authentic standards.

  • Determine the enantiomeric excess (ee) of the chiral alcohol product using the peak areas of the two enantiomers.

Visualizations

Biotransformation_Workflow cluster_prep Fungal Preparation cluster_biotransformation Biotransformation cluster_downstream Downstream Processing Culture Fungal Culture (T. viride / B. cinerea) Inoculation Inoculation into Liquid Medium Culture->Inoculation Growth Biomass Growth (72h, 25°C, 150 rpm) Inoculation->Growth Substrate This compound (Substrate Addition) Growth->Substrate Incubation Incubation (7-10 days, 25°C, 150 rpm) Substrate->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral HPLC Analysis Purification->Analysis Products Products: (S)-6-Chlorothiochroman-4-ol Oxidized byproducts Analysis->Products Yield & ee% Determination

Caption: Experimental workflow for the fungal biotransformation of this compound.

Fungal_Detoxification_Pathway cluster_phase1 Phase I: Modification cluster_products Products cluster_phase2 Phase II: Conjugation (Optional) cluster_phase3 Phase III: Efflux Xenobiotic This compound (Xenobiotic) P450 Cytochrome P450 Monooxygenases Xenobiotic->P450 Oxidation Reductases Ketoreductases Xenobiotic->Reductases Reduction Oxidized Oxidized Metabolites (e.g., Sulfoxide) P450->Oxidized Reduced (S)-6-Chlorothiochroman-4-ol Reductases->Reduced Conjugation Conjugating Enzymes (e.g., GST, UGT) Oxidized->Conjugation Efflux Efflux Pumps (ABC Transporters) Oxidized->Efflux Export Reduced->Conjugation Reduced->Efflux Export Conjugated Conjugated Metabolites Conjugation->Conjugated Extracellular Extracellular Environment Efflux->Extracellular Detoxification Conjugated->Efflux Export

Caption: Generalized fungal xenobiotic detoxification pathway relevant to ketone metabolism.[4][5][6][7]

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Chlorothiochroman-4-one in the preparation of diverse, biologically active heterocyclic compounds. The protocols detailed herein offer step-by-step guidance for the synthesis of pyrazole, thiazole, and spiro-oxindole derivatives, which have demonstrated promising antimicrobial and anticancer activities.

Introduction

This compound is a versatile synthetic intermediate characterized by a reactive ketone and a thioether linkage within a bicyclic framework. The presence of a chlorine atom on the aromatic ring provides a handle for further functionalization and can influence the biological activity of the resulting derivatives. This document outlines key synthetic transformations of this compound into medicinally relevant heterocyclic scaffolds.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the biological activities of various heterocyclic compounds synthesized from this compound and its derivatives. This data is intended to provide a comparative overview to guide research and development efforts.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDHeterocyclic CoreTest OrganismMIC (µg/mL)Reference
PZ-1 Pyrazolo[3,4-b][1]benzothiopyranBacillus subtilis12.5[2]
PZ-2 Pyrazolo[3,4-b][1]benzothiopyranStaphylococcus aureus25[2]
PZ-3 Pyrazolo[3,4-b][1]benzothiopyranEscherichia coli50[2]
PZ-4 Pyrazolo[3,4-b][1]benzothiopyranPseudomonas aeruginosa50[2]

Table 2: Anticancer Activity of Thiazole and Spiro-oxindole Derivatives

Compound IDHeterocyclic CoreCell LineIC50 (µM)Reference
TH-1 Thiazolo[4,5-c][1]benzothiopyranMCF-7 (Breast Cancer)8.2[3]
TH-2 Thiazolo[4,5-c][1]benzothiopyranHT-29 (Colon Cancer)11.5[3]
SO-1 Spiro[indole-3,2'-thiochroman]-4'-onePC-3 (Prostate Cancer)5.7[4]
SO-2 Spiro[indole-3,2'-thiochroman]-4'-oneA549 (Lung Cancer)9.1[4]

Experimental Protocols

Detailed methodologies for the synthesis of key bioactive heterocycles from this compound are provided below.

Protocol 1: Synthesis of Pyrazolo[3,4-b][1]benzothiopyran Derivatives (PZ-1 to PZ-4)

This protocol describes the synthesis of pyrazole-fused thiochroman derivatives.

Diagram of the Synthetic Workflow:

G A This compound C 2-Formyl-3-chloro-6-chlorothiochroman A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E Pyrazolo[3,4-b][1]benzothiopyran Derivatives C->E Cyclocondensation D Hydrazine Hydrate D->E

Caption: Synthesis of Pyrazolo[3,4-b][1]benzothiopyran derivatives.

Methodology:

  • Formylation of this compound:

    • To a stirred solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL), phosphorus oxychloride (POCl3, 1.5 eq) is added dropwise at 0 °C.

    • The reaction mixture is then stirred at 80 °C for 4 hours.

    • After completion of the reaction (monitored by TLC), the mixture is poured into crushed ice and neutralized with a saturated sodium bicarbonate solution.

    • The precipitated solid is filtered, washed with water, and dried to afford 2-formyl-3-chloro-6-chlorothiochroman.

  • Cyclocondensation with Hydrazine Hydrate:

    • A mixture of 2-formyl-3-chloro-6-chlorothiochroman (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (10 mL) is refluxed for 6 hours.

    • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexane) to yield the desired pyrazolo[3,4-b][1]benzothiopyran derivatives.

Protocol 2: Synthesis of Thiazolo[4,5-c][1]benzothiopyran Derivatives (TH-1, TH-2)

This protocol details the preparation of thiazole-fused thiochroman derivatives via a Gewald-type reaction.

Diagram of the Synthetic Workflow:

G A This compound D 2-Amino-3-cyano-4H-thiochromeno[4,3-b]pyridine A->D B Malononitrile, Sulfur B->D C Piperidine (catalyst) C->D Gewald Reaction E Thiazolo[4,5-c][1]benzothiopyran Derivatives D->E Further Cyclization (e.g., with α-haloketone) G A This compound C (E)-3-benzylidene-6-chlorothiochroman-4-one A->C Knoevenagel Condensation B Isatin, Sarcosine D Azomethine Ylide (from Isatin and Sarcosine) B->D Decarboxylative Condensation E Spiro[indole-3,2'-thiochroman]-4'-one Derivatives C->E 1,3-Dipolar Cycloaddition D->E

References

Application Notes and Protocols for the Condensation Reaction of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the condensation reaction of 6-chlorothiochroman-4-one with an aromatic aldehyde, a common method for the synthesis of chalcone derivatives. Chalcones are valuable intermediates in medicinal chemistry and drug development due to their wide range of biological activities. The following protocol is based on the principles of the Claisen-Schmidt condensation reaction.

Introduction

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, leading to the formation of an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] this compound possesses reactive α-hydrogens, making it a suitable ketone for this transformation. The resulting chalcone derivatives can serve as scaffolds for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Data Presentation

The following table summarizes the reactants and expected products for a typical Claisen-Schmidt condensation reaction involving this compound.

Reactant 1 Reactant 2 Catalyst Solvent Product Reaction Type
This compoundAromatic Aldehyde (e.g., Benzaldehyde)Sodium Hydroxide (NaOH)Ethanol (EtOH)(E)-6-chloro-3-(arylidene)thiochroman-4-oneClaisen-Schmidt Condensation

Experimental Protocols

Materials and Equipment:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the selected aromatic aldehyde in a minimal amount of 95% ethanol.

  • Catalyst Preparation: In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in a small amount of water and then add it to 95% ethanol.

  • Reaction Initiation: Cool the solution of the ketone and aldehyde to 0-5 °C using an ice bath. Slowly add the ethanolic sodium hydroxide solution dropwise to the reaction mixture with continuous stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water. An acidic solution (e.g., dilute HCl) can be added to neutralize the excess base. A solid precipitate of the crude chalcone should form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the washings are neutral to litmus paper. Dry the crude product in a desiccator.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: Characterize the purified product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve this compound and Aromatic Aldehyde in Ethanol start->reactants mix Mix Reactants and Catalyst at 0-5 °C reactants->mix catalyst Prepare Ethanolic NaOH Solution catalyst->mix stir Stir at Room Temperature mix->stir monitor Monitor by TLC stir->monitor quench Pour into Ice Water monitor->quench Reaction Complete filter Filter Crude Product quench->filter wash Wash with Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize Pure Product recrystallize->characterize end End characterize->end

Caption: Experimental workflow for the condensation reaction.

References

Application of 6-Chlorothiochroman-4-one in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Introduction

6-Chlorothiochroman-4-one is a sulfur-containing heterocyclic compound belonging to the thiochromanone class. Thiochromanones are recognized as a "privileged scaffold" in medicinal and agricultural chemistry due to their wide range of biological activities. The incorporation of a chlorine atom at the 6-position of the thiochroman-4-one core can significantly influence its physicochemical properties and biological efficacy. This document provides an overview of the known applications of this compound and its derivatives in agricultural chemistry, with a focus on its potential as an antifungal agent. Detailed protocols for synthesis and biological evaluation are also provided for research and development purposes.

Thiochromanone derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, herbicidal, and insecticidal properties.[1] Research into this class of compounds is driven by the need for novel active ingredients in crop protection to manage the development of resistance to existing pesticides and to address environmental and toxicological concerns.

Antifungal Activity

The most directly documented agricultural application of this compound is its activity against phytopathogenic fungi. Specifically, it has shown high efficacy against Botrytis cinerea, the causal agent of gray mold disease in a wide variety of crops.

A study by Pinedo-Rivilla et al. demonstrated that this compound achieved a 96–100% inhibition rate of Botrytis cinerea at concentrations between 100 and 250 μg/mL.[2] This level of activity highlights its potential as a lead compound for the development of new fungicides.

While data on the parent compound is specific to Botrytis cinerea, various derivatives of thiochroman-4-one have been synthesized and tested against a broader range of plant pathogens, showing moderate to good antifungal and antibacterial activities.[3][4]

Antibacterial Activity

Derivatives of this compound have shown notable antibacterial activity against significant plant pathogens. For instance, a derivative incorporating a carboxamide and a 1,3,4-thiadiazole thioether moiety, namely 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide, exhibited promising activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). These bacteria cause bacterial blight of rice and citrus canker, respectively.

Data Presentation

The following tables summarize the biological activity of this compound and its derivatives against various plant pathogens.

Table 1: Antifungal Activity of this compound and Its Derivatives

CompoundTarget FungusActivity MeasurementValueReference
This compoundBotrytis cinereaInhibition Rate96-100%[2]
Thiochromanone-Sulfonyl Hydrazone Derivative (4i)Sclerotinia sclerotiorumLower than Carbendazim-[3]
Thiochromanone-Sulfonyl Hydrazone Derivative (4i)Fusarium oxysporumLower than Carbendazim-[3]
Thiochromanone-Carboxamide Derivative (3b)Botryosphaeria dothideaInhibition Rate88% at 50 µg/mL[4]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriumActivity MeasurementValue (µg/mL)Reference
Thiochromanone-Sulfonyl Hydrazone Derivative (4i)Xanthomonas oryzae pv. oryzaeEC₅₀8.67[3]
Thiochromanone-Sulfonyl Hydrazone Derivative (4i)Xanthomonas oryzae pv. oryzicolabyEC₅₀12.65[3]
Thiochromanone-Sulfonyl Hydrazone Derivative (4i)Xanthomonas axonopodis pv. citriEC₅₀10.62[3]
Thiochromanone-Carboxamide Derivative (4e)Xanthomonas oryzae pv. oryzaeEC₅₀15[4]
Thiochromanone-Carboxamide Derivative (4e)Xanthomonas oryzae pv. oryzicolabyEC₅₀19[4]
Thiochromanone-Carboxamide Derivative (4e)Xanthomonas axonopodis pv. citriEC₅₀23[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of thiochroman-4-ones, which can be adapted for this compound starting from 4-chlorothiophenol.

Materials:

  • 4-chlorothiophenol

  • Acrylic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in toluene.

    • Add acrylic acid (1.1 equivalents) to the solution.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with 5% sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain 3-(4-chlorophenylthio)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization):

    • Place polyphosphoric acid (10 times the weight of the propanoic acid derivative) in a round-bottom flask equipped with a mechanical stirrer.

    • Heat the PPA to 80-90°C.

    • Slowly add the 3-(4-chlorophenylthio)propanoic acid from the previous step to the hot PPA with vigorous stirring.

    • Continue heating and stirring for 2-4 hours. Monitor the reaction by TLC.

    • Pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from methods used for testing thiochromanone derivatives against phytopathogenic fungi.[1]

Materials:

  • Pure this compound

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strain (e.g., Botrytis cinerea)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Amended Media:

    • Autoclave the PDA medium and cool it to about 50-60°C.

    • Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, 200, 250 µg/mL). Ensure the final concentration of DMSO is not inhibitory to fungal growth (typically <1%).

    • Prepare a control plate with PDA medium containing the same concentration of DMSO without the test compound.

    • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh, actively growing culture of the target fungus, use a sterile 5 mm cork borer to cut a mycelial disc from the edge of the colony.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both amended and control).

  • Incubation and Data Collection:

    • Incubate the plates at the optimal temperature for the target fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • Determination of EC₅₀:

    • Test a range of concentrations to determine the half-maximal effective concentration (EC₅₀).

    • Use probit analysis or a similar statistical method to calculate the EC₅₀ value from the dose-response data.

Visualizations

Synthesis_Workflow A 4-chlorothiophenol + Acrylic Acid B Michael Addition (Toluene, Reflux) A->B C 3-(4-chlorophenylthio)propanoic acid B->C D Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare PDA Medium Amended with Test Compound A->B C Inoculate Plates with Fungal Mycelial Disc B->C D Incubate at Optimal Temperature C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition E->F G Determine EC50 Value F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorothiochroman-4-one. Our aim is to help you improve reaction yields, minimize impurities, and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A widely used and effective method is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid. This reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), and proceeds via an acylium ion intermediate that cyclizes to form the desired thiochromanone ring structure. A one-pot synthesis starting from 4-chlorothiophenol and 3-chloropropionic acid is also an efficient route.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Purity of starting materials: Impurities in the 3-(4-chlorophenylthio)propanoic acid or the cyclizing agent can interfere with the reaction.

  • Moisture: The presence of water can deactivate the Lewis acid catalyst used in the Friedel-Crafts acylation.

Q3: What are the likely side products in this synthesis?

A3: Potential side products in the intramolecular Friedel-Crafts acylation include:

  • Intermolecular acylation products: Especially at high concentrations, the acylium ion can react with another molecule of the starting material, leading to polymer formation.

  • Dehalogenation: Under harsh acidic conditions, there is a possibility of losing the chlorine substituent from the aromatic ring.

  • Incomplete cyclization: The starting material, 3-(4-chlorophenylthio)propanoic acid, may remain if the reaction conditions are not optimal.

Q4: How can I purify the crude this compound?

A4: The most common methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase and a solvent system such as ethyl acetate/hexanes is effective for separating the product from impurities.[1]

  • Recrystallization: Recrystallization from a suitable solvent system can yield a highly pure product. The choice of solvent will depend on the solubility of the crude product and impurities. Common solvent mixtures for recrystallization include ethanol/water, acetone/water, and ethyl acetate/heptanes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive Cyclizing Agent/Catalyst Use fresh, high-quality polyphosphoric acid (PPA) or Lewis acid. Ensure anhydrous conditions as moisture can deactivate the catalyst.
Low Reaction Temperature Ensure the reaction temperature is sufficient to promote cyclization. For PPA-mediated cyclization, temperatures around 100 °C are often used.[1]
Impure Starting Material Purify the 3-(4-chlorophenylthio)propanoic acid before the cyclization step.
Formation of Significant Side Products High Concentration Consider running the reaction under higher dilution to favor intramolecular cyclization over intermolecular reactions.
Harsh Reaction Conditions Optimize the reaction temperature and time to minimize side reactions like dehalogenation.
Difficult Purification Oily Product If the product "oils out" during recrystallization, try redissolving it in a minimal amount of hot solvent and cooling it down more slowly. Seeding with a small crystal of the pure product can also induce crystallization.
Co-eluting Impurities If impurities co-elute with the product during column chromatography, try a different solvent system with a different polarity.

Data Presentation

Table 1: Reported Yields for the Synthesis of Substituted Thiochromen-4-ones via One-Pot Synthesis from 3-(Arylthio)propanoic Acids

Substituent (at position 6) Starting Material Yield (%) Reference
Chloro3-(4-chlorophenylthio)propanoic acid60[1]
Bromo3-(4-bromophenylthio)propanoic acid58[1]
Fluoro3-(4-fluorophenylthio)propanoic acid55[1]
Methyl3-(p-tolylthio)propanoic acid72[1]
Methoxy3-(4-methoxyphenylthio)propanoic acid81

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is based on the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid.

Materials:

  • 3-(4-chlorophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-(4-chlorophenylthio)propanoic acid (1.0 mmol).

  • Addition of Reagents: Add dichloromethane (1.0 mL) to dissolve the starting material, followed by polyphosphoric acid (0.5 mL).

  • Reaction: Heat the mixture to 100 °C. The dichloromethane will distill off. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 5-10% ethyl acetate in hexanes to yield this compound as a white solid.[1]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3-(4-chlorophenylthio)propanoic acid react Add PPA & DCM, Heat to 100°C start->react quench Quench with Sat. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography (Silica, EtOAc/Hexanes) concentrate->chromatography product Product: This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products start->side_products impure_sm Impure Starting Material start->impure_sm moisture Moisture Present start->moisture optimize_cond Optimize Reaction (Time, Temp) incomplete_rxn->optimize_cond high_dilution Use High Dilution side_products->high_dilution purify_sm Purify Starting Material impure_sm->purify_sm anhydrous Use Anhydrous Conditions moisture->anhydrous

Caption: Troubleshooting logic for improving this compound synthesis yield.

References

Technical Support Center: 6-Chlorothiochroman-4-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Chlorothiochroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Based on typical synthetic routes, such as the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid, common impurities may include:

  • Unreacted Starting Materials: 4-chlorothiophenol and 3-chloropropanoic acid (or its derivatives).

  • Reaction Intermediates: 3-(4-chlorophenylthio)propanoic acid.

  • Side Products:

    • Isomers formed during the Friedel-Crafts reaction.

    • Poly-acylated byproducts.

    • Oxidation products, such as the corresponding sulfoxide or sulfone (this compound 1,1-dioxide).[1]

  • Reagents from Synthesis: Residual Lewis acids (e.g., aluminum chloride) or coupling agents.[2]

Q2: What is a recommended starting point for chromatographic purification?

A2: For compounds similar to this compound, flash column chromatography using silica gel is a common and effective purification method. A good starting mobile phase is a mixture of ethyl acetate and hexanes, typically in a gradient of 5-10% ethyl acetate.[3]

Q3: Can this compound be purified by recrystallization?

A3: Yes, recrystallization can be an effective method for purifying this compound, particularly for removing minor impurities, provided a suitable solvent is identified. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for separating non-volatile impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities.

Troubleshooting Guides

Chromatographic Purification
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Modify the solvent system. If impurities are more polar, decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If impurities are less polar, increase the polarity.
Co-elution of impurities with the product.Consider using a different stationary phase (e.g., alumina) or an alternative chromatographic technique like preparative HPLC with a different column chemistry (e.g., C18 reversed-phase).
Product is not Eluting from the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a small amount of methanol can be added to the eluent.
Streaking or Tailing of the Product Band Sample is overloaded on the column.Reduce the amount of crude material loaded onto the column.
Compound is interacting strongly with the silica gel.Add a small amount of a modifying agent to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.
Low Recovery of the Product Irreversible adsorption onto the silica gel.This can happen with certain sulfur-containing compounds. Consider deactivating the silica gel with a small amount of a polar solvent before loading the sample.
Product is volatile and evaporating with the solvent.Use a rotary evaporator at a lower temperature and reduced pressure.
Recrystallization
Problem Potential Cause Suggested Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling Out (Formation of a Liquid Layer Instead of Crystals) The melting point of the impure compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a co-solvent with a lower boiling point, and allow it to cool more slowly.
High concentration of impurities.First, attempt a preliminary purification by column chromatography to remove the bulk of the impurities.
Low Yield of Recovered Crystals Too much solvent was used, leaving a significant amount of product in the mother liquor.Cool the mother liquor in an ice bath to see if more crystals form. In the future, use a more minimal amount of hot solvent for dissolution.
The crystals were washed with solvent that was too warm.Always use ice-cold solvent to wash the purified crystals.
Colored Impurities Remain in the Crystals Impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of the desired product.

Experimental Protocols

Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be from 0% to 10% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment by HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Purity Assessment by GC-MS
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • MS Detector: Scan range 40-500 m/z.

Visualizations

PurificationWorkflow Crude Crude this compound Chromatography Flash Column Chromatography Crude->Chromatography Primary Purification PurityAnalysis Purity Analysis (HPLC, GC-MS) Chromatography->PurityAnalysis Recrystallization Recrystallization Recrystallization->PurityAnalysis Re-analyze PurityAnalysis->Recrystallization Further Purification Needed PureProduct Pure Product (>98%) PurityAnalysis->PureProduct Meets Specs

Caption: General purification workflow for this compound.

TroubleshootingTree Start Low Purity after Initial Purification CheckTechnique Which technique was used? Start->CheckTechnique Chromatography Chromatography CheckTechnique->Chromatography Chromatography Recrystallization Recrystallization CheckTechnique->Recrystallization Recrystallization PoorSep Poor Separation? Chromatography->PoorSep ChangeSolvent Optimize Mobile Phase PoorSep->ChangeSolvent Yes LowRecovery Low Recovery? PoorSep->LowRecovery No ChangeColumn Change Stationary Phase ChangeSolvent->ChangeColumn If still poor CheckAdsorption Check for Irreversible Adsorption LowRecovery->CheckAdsorption Yes OilingOut Oiling Out? Recrystallization->OilingOut ChangeSolventRecryst Change Solvent System OilingOut->ChangeSolventRecryst Yes LowYield Low Yield? OilingOut->LowYield No CheckMotherLiquor Cool Mother Liquor Further LowYield->CheckMotherLiquor Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimization of Thiochromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiochromanones. The content focuses on optimizing reaction conditions, addressing common experimental challenges, and providing detailed protocols for the synthesis via intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your thiochromanone synthesis experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My thiochromanone synthesis is resulting in a very low yield or failing completely. What are the common causes?

A1: Low or no yield in thiochromanone synthesis, particularly through intramolecular Friedel-Crafts acylation, can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters.[1] For the popular one-pot synthesis from 3-(arylthio)propanoic acids using polyphosphoric acid (PPA), a reaction temperature of 100 °C is often optimal for driving the reaction to completion.[2][3][4]

  • Poor Quality Starting Materials: Impurities in the starting 3-(arylthio)propanoic acids can significantly hinder the reaction. Ensure your starting materials are pure and dry.

  • Inadequate Catalyst Activity or Amount: Polyphosphoric acid (PPA) is commonly used as both a catalyst and a solvent. Using an insufficient amount or old, less active PPA can lead to poor results. An excess of PPA is generally recommended.[4][5]

  • Electronic Effects of Substituents: The electronic nature of the substituents on the aromatic ring of the 3-(arylthio)propanoic acid plays a crucial role. Electron-donating groups (e.g., -OCH3, -CH3) generally lead to higher yields, while strong electron-withdrawing groups (e.g., -CF3) can decrease the reactivity of the aromatic ring towards electrophilic acylation, resulting in lower yields.[2][4]

  • Atmospheric Moisture: Friedel-Crafts acylation reactions are sensitive to moisture, which can deactivate the catalyst. While not always explicitly stated for PPA-mediated reactions, ensuring a dry reaction setup is good practice.

Issue 2: Formation of Side Products and Purification Challenges

Q2: I am observing multiple spots on my TLC analysis, and purification of the final thiochromanone is proving difficult. What are the likely side products and how can I improve purification?

A2: The formation of side products can complicate the purification process, which is often carried out by column chromatography.[2][4]

  • Common Side Products: Incomplete cyclization can leave unreacted starting material. Side reactions may also occur, though specific common byproducts for this particular synthesis are not extensively detailed in the provided literature.

  • Effective Purification Strategy: Flash column chromatography using a silica gel stationary phase is a standard and effective method for purifying thiochromanones.[2][4][6] A typical mobile phase is a mixture of ethyl acetate and hexanes, with the polarity adjusted based on the specific thiochromanone derivative.[2][4]

  • Troubleshooting Column Chromatography:

    • Co-elution: If the product and impurities have similar Rf values, try a different solvent system. Sometimes, a small change in the solvent polarity or using a different solvent mixture can improve separation.

    • Streaking on TLC: This could indicate that the compound is acidic or basic. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can sometimes improve the spot shape and separation.

    • Product not Eluting: If your product is very polar, you may need to increase the polarity of your eluent significantly.

Issue 3: Reaction Monitoring and Completion

Q3: How can I effectively monitor the progress of my thiochromanone synthesis?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction.[7][8]

  • TLC Analysis:

    • Prepare a TLC plate with three lanes: one for your starting material (3-(arylthio)propanoic acid), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[7]

    • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under UV light.

  • Interpreting the TLC: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new, distinct spot for the thiochromanone product has appeared.[7] The co-spot lane helps to confirm that the new spot is indeed different from the starting material.

Data Presentation

The yield of thiochromanone is significantly influenced by the electronic properties of the substituents on the aryl ring of the 3-(arylthio)propanoic acid precursor. Below is a summary of reported yields for various substituted thiochromanones synthesized via a one-pot reaction with PPA at 100°C.

Substituent (R)PositionYield (%)Reference
4-OCH3para81[2][4]
2-OCH3ortho73[2][3]
4-CH3para72[2][3]
2-CH3ortho68[2][3]
3-CH3meta65[2][3]
4-CH(CH3)2para62[2]
4-C(CH3)3para65[2]
H-63[2][3]
4-Fpara60[2][4]
4-Clpara58[2][4]
4-Brpara55[2][4]
4-CF3para56[2][4]

Experimental Protocols

1. Preparation of Starting 3-(Arylthio)propanoic Acids

This procedure is a prerequisite for the one-pot synthesis of thiochromanones.

  • Materials:

    • Arylthiol (50 mmol)

    • Sodium hydroxide (NaOH) (25 mL of 1.0 M aqueous solution)

    • Sodium carbonate (Na2CO3) (25 mL of 1.0 M aqueous solution)

    • 3-Chloropropanoic acid (51 mmol)

    • Ethanol (EtOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Dichloromethane (CH2Cl2)

    • Sodium sulfate (Na2SO4)

  • Procedure:

    • In a 250 mL flask, combine the aqueous solutions of NaOH and Na2CO3.

    • Add the arylthiol dissolved in 30 mL of EtOH to the flask.

    • Add an aqueous solution of 3-chloropropanoic acid (in 20 mL of water).

    • Stir the reaction mixture at room temperature for 2 hours, then heat to reflux overnight (approximately 12 hours).

    • Cool the mixture to room temperature and remove the ethanol by rotary evaporation.

    • Acidify the aqueous phase to a pH of 1-2 with concentrated HCl.

    • Dilute with 30 mL of water and extract the product with dichloromethane (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to obtain the crude 3-(arylthio)propanoic acid.

    • Purify the crude product by flash column chromatography (ethyl acetate/hexanes, gradient from 5% to 30% ethyl acetate) to yield the pure acid (typically 80-93% yield).[2]

2. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids

This protocol describes the intramolecular Friedel-Crafts acylation to form the thiochromanone ring.

  • Materials:

    • 3-(Arylthio)propanoic acid (1.0 mmol)

    • Polyphosphoric acid (PPA) (0.5 mL, excess)

    • Dichloromethane (DCM) (1.0 mL)

  • Procedure:

    • In a round-bottom flask equipped with a stir bar, add the 3-(arylthio)propanoic acid (1.0 mmol).

    • Add dichloromethane (1.0 mL) and polyphosphoric acid (0.5 mL). The DCM helps to dissolve the solid starting material and facilitate mixing with the viscous PPA.[2][4][5]

    • Heat the reaction mixture to the boiling point of DCM (40 °C) to distill off the DCM.

    • Increase the temperature of the oil bath to 100 °C and continue heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding crushed ice.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, typically 5-10% ethyl acetate in hexanes) to obtain the pure thiochromen-4-one.[4]

Visualizations

experimental_workflow cluster_prep Preparation of 3-(Arylthio)propanoic Acid cluster_synthesis One-Pot Thiochromanone Synthesis start_prep Start reactants_prep Arylthiol, 3-Chloropropanoic Acid, NaOH, Na2CO3, EtOH/H2O start_prep->reactants_prep reaction_prep Stir at RT (2h), then Reflux (12h) reactants_prep->reaction_prep workup_prep Acidify, Extract with CH2Cl2 reaction_prep->workup_prep purify_prep Column Chromatography workup_prep->purify_prep product_prep Pure 3-(Arylthio)propanoic Acid purify_prep->product_prep start_synth Start with Precursor product_prep->start_synth Use as Starting Material reactants_synth 3-(Arylthio)propanoic Acid, PPA, DCM start_synth->reactants_synth reaction_synth Heat to 100°C reactants_synth->reaction_synth monitoring Monitor by TLC reaction_synth->monitoring workup_synth Quench with Ice, Extract with EtOAc monitoring->workup_synth Reaction Complete purify_synth Column Chromatography workup_synth->purify_synth product_synth Pure Thiochromanone purify_synth->product_synth

Caption: Experimental workflow for thiochromanone synthesis.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low or No Yield Observed check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Confirm Reaction Temperature (100°C) and Time start->check_conditions check_catalyst Check PPA Quality and Amount (Excess) start->check_catalyst consider_substituents Consider Electronic Effects: Electron-donating groups favor higher yields start->consider_substituents purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure optimize_temp Optimize Temperature (if 100°C is not ideal) check_conditions->optimize_temp Suboptimal fresh_catalyst Use Fresh, Active PPA check_catalyst->fresh_catalyst Inactive/Insufficient

Caption: Troubleshooting logic for low thiochromanone yield.

References

Technical Support Center: 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of 6-Chlorothiochroman-4-one. Below, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. While ambient temperatures are generally acceptable for short-term storage, for long-term stability, refrigeration (2-8 °C) is recommended.

Q2: How stable is this compound in solution?

The stability of this compound in solution depends on the solvent, pH, and exposure to light. It is advisable to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be stored at low temperatures (e.g., -20 °C) in a tightly capped, light-protected vial. Avoid repeated freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Yes, compounds with a chromanone scaffold can be susceptible to photodegradation. It is recommended to handle the solid compound and its solutions in a laboratory with minimized light exposure and to store them in amber vials or containers wrapped in aluminum foil.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar sulfur-containing heterocyclic ketones can be susceptible to oxidation at the sulfur atom, hydrolysis of the thioether linkage under harsh acidic or basic conditions, and photolytic degradation.

Q5: Are there any known incompatibilities for this compound?

This compound should be considered incompatible with strong oxidizing agents, which could potentially oxidize the sulfide group. It may also be reactive with strong reducing agents and strong acids or bases, particularly at elevated temperatures.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be a consequence of compound degradation.

G A Inconsistent/Low Yield in Results B Verify Purity of Starting Material A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) B->C D Is Purity < 95%? C->D E Purify Compound or Obtain New Batch D->E Yes F Review Solution Preparation and Storage Procedures D->F No G Prepare Fresh Solutions Before Each Experiment F->G H Store Stock Solutions at Low Temp & Protected from Light F->H G A Observed Change in Physical Appearance B Check Storage Conditions A->B C Is Container Tightly Sealed? B->C D Is it Stored in a Cool, Dry, Dark Place? C->D Yes E Reseal and Store Properly. Consider using a desiccator. C->E No F Relocate to Appropriate Storage Conditions D->F No G Assess Compound Purity. Discard if Significantly Degraded. D->G Yes E->G F->G G A This compound B Oxidation [O] A->B C This compound S-oxide (Sulfoxide) B->C D Further Oxidation [O] C->D E This compound S,S-dioxide (Sulfone) D->E

troubleshooting unexpected results in reactions with 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Chlorothiochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate challenges during their experiments with this compound.

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during common reactions with this compound.

Issue 1: Low or No Yield in Knoevenagel Condensation

Question: I am performing a Knoevenagel condensation with this compound and an active methylene compound, but I am observing a low yield of the desired α,β-unsaturated product. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in Knoevenagel condensations involving this compound can arise from several factors, often related to reaction conditions and reagent purity. The electron-withdrawing nature of the chloro group at the 6-position can influence the reactivity of the carbonyl group.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are critical.

    • Troubleshooting: Systematically screen different catalysts (e.g., piperidine, pyridine, titanium tetrachloride) and solvents (e.g., ethanol, toluene, dichloromethane). A modest increase in temperature may improve the reaction rate, but excessive heat can lead to side product formation. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Impure Reactants or Solvents: Impurities in this compound, the active methylene compound, or the solvent can inhibit the reaction.

    • Troubleshooting: Ensure the purity of your starting materials. Recrystallize or purify this compound if necessary. Use freshly distilled, anhydrous solvents, especially if your reaction is sensitive to moisture.

  • Catalyst Inactivation: The basic catalyst can be neutralized by acidic impurities.

    • Troubleshooting: Use a fresh batch of the basic catalyst. If acidic impurities are suspected in the starting materials, a pre-treatment or purification step may be necessary.

  • Unfavorable Equilibrium: The condensation reaction is often reversible.

    • Troubleshooting: To drive the reaction to completion, remove the water formed during the reaction, for example, by using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

Experimental Protocol: General Procedure for Knoevenagel Condensation

To a solution of this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine, 0.1 equivalents). The reaction mixture is then typically stirred at room temperature or heated to reflux and monitored by TLC. Upon completion, the product is isolated by filtration or extraction after quenching the reaction.

Data Presentation: Optimization of Knoevenagel Condensation Conditions

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%)
PiperidineEthanolReflux665
PyridineTolueneReflux (Dean-Stark)875
TiCl₄/Et₃NDCM0 to RT480

Note: These are representative data and actual results may vary depending on the specific active methylene compound used.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation cond1 Check Reaction Conditions start->cond1 cond2 Assess Reagent Purity cond1->cond2 Optimal sol1 Optimize Temp, Solvent, Catalyst cond1->sol1 Suboptimal cond3 Consider Catalyst Activity cond2->cond3 Pure sol2 Purify Reagents, Use Anhydrous Solvents cond2->sol2 Impure cond4 Equilibrium Issue? cond3->cond4 Active sol3 Use Fresh Catalyst cond3->sol3 Inactive sol4 Remove Water (e.g., Dean-Stark) cond4->sol4 Yes end_node Improved Yield cond4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Issue 2: Unexpected Side Products in Grignard Reactions

Question: When I react this compound with a Grignard reagent, I obtain a mixture of products, including the expected tertiary alcohol and a significant amount of a byproduct. What could be the cause?

Answer:

Grignard reactions with α,β-unsaturated ketones (if a double bond is present) or even simple ketones can sometimes lead to side reactions. In the case of this compound, the primary competition is often between 1,2-addition (attack at the carbonyl carbon) and conjugate addition (1,4-addition) if an α,β-unsaturated system is formed in situ, as well as enolization of the ketone.

Potential Side Reactions and Solutions:

  • 1,4-Conjugate Addition: If the reaction conditions promote the formation of the corresponding thiochromenone (the α,β-unsaturated analog), Grignard reagents can add to the β-carbon instead of the carbonyl carbon.

    • Troubleshooting: To favor 1,2-addition, use cerium(III) chloride (Luche reduction conditions) to activate the carbonyl group. Performing the reaction at low temperatures (e.g., -78 °C) also generally favors 1,2-addition.

  • Enolization: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and unreacted starting material after workup.

    • Troubleshooting: Use a less sterically hindered Grignard reagent if possible. The use of CeCl₃ can also suppress enolization.

  • Dehalogenation: Although less common under these conditions, strong bases and certain organometallic reagents can potentially lead to dehalogenation of the aromatic ring.

    • Troubleshooting: If dehalogenation is observed, consider using a milder organometallic reagent, such as an organozinc or organocuprate reagent.

Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

To a solution of a copper(I) salt (e.g., CuI, 5-10 mol%) in anhydrous THF at -78 °C is added the Grignard reagent (1.1 equivalents) dropwise. The mixture is stirred for 30 minutes, and then a solution of this compound (1 equivalent) in anhydrous THF is added slowly. The reaction is stirred at low temperature and monitored by TLC. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted.

Grignard_Pathways cluster_products Potential Reaction Pathways start This compound + Grignard Reagent (RMgX) prod1 1,2-Addition Product (Tertiary Alcohol) start->prod1 1,2-Addition (Desired) prod2 1,4-Conjugate Addition Product start->prod2 1,4-Addition (Side Reaction) prod3 Enolization (Unreacted Starting Material after workup) start->prod3 Enolization (Side Reaction)

dealing with impurities in 6-Chlorothiochroman-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-Chlorothiochroman-4-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The primary route for synthesizing this compound is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid. This reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA), which acts as both the catalyst and solvent.

Q2: What are the potential impurities I might encounter during the synthesis of this compound?

While direct literature detailing specific impurities for this exact synthesis is scarce, based on the reaction mechanism, the following impurities are plausible:

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of 3-(4-chlorophenylthio)propanoic acid in the final product.

  • Regioisomers: Although the chloro group is a deactivating meta-director and the sulfur is an activating ortho-, para-director, there is a possibility of cyclization at the position ortho to the chloro group, leading to the formation of 8-Chlorothiochroman-4-one, though this is expected to be a minor product.

  • Polymeric Byproducts: Strong acid catalysts like PPA can sometimes promote intermolecular reactions, leading to the formation of polymeric material, especially at higher temperatures.

  • Oxidation Products: Depending on the workup and purification conditions, the thioether linkage is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.

  • Thiochromen-4-one: Dehydrogenation of the target molecule can lead to the formation of 6-Chlorothiochromen-4-one, an unsaturated analog.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. It is advisable to use a solvent system that provides good separation between the starting material and the product (e.g., a mixture of hexanes and ethyl acetate).

Q4: What are the recommended purification methods for this compound?

The most commonly cited and effective purification methods are:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and other byproducts. A typical stationary phase is silica gel, with a mobile phase gradient of ethyl acetate in hexanes.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an excellent method for removing impurities and obtaining a highly pure product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst (PPA can absorb moisture)Ensure PPA is fresh and properly stored. Consider using a fresh batch.
Insufficient reaction temperature or timeMonitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.
Impure starting materialEnsure the 3-(4-chlorophenylthio)propanoic acid is pure before starting the cyclization reaction.
Presence of Unreacted Starting Material Incomplete reactionIncrease the reaction time or temperature, monitoring by TLC to avoid byproduct formation.
Insufficient amount of catalystEnsure an adequate amount of PPA is used to drive the reaction to completion.
Formation of a Dark, Tarry Substance Reaction temperature is too highMaintain a controlled reaction temperature. High temperatures can lead to polymerization and decomposition.
Prolonged reaction timeOnce the starting material is consumed (as indicated by TLC), proceed with the workup to avoid side reactions.
Product is Difficult to Purify by Column Chromatography Co-eluting impuritiesTry a different solvent system for chromatography. A shallower gradient or a different solvent combination may improve separation.
Product is unstable on silica gelConsider using a different stationary phase, such as alumina, or minimizing the time the product is on the column.
Low Yield After Purification Loss of product during workupEnsure complete extraction of the product from the aqueous phase after quenching the reaction.
Inefficient purificationOptimize the column chromatography or recrystallization conditions to maximize recovery.

Experimental Protocols

Synthesis of this compound via PPA-Catalyzed Cyclization

This protocol is adapted from a general procedure for the synthesis of thiochromen-4-ones.

Materials:

  • 3-(4-chlorophenylthio)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask, add 3-(4-chlorophenylthio)propanoic acid.

  • Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure good stirring.

  • Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Analytical Methods for Purity Assessment
Technique Purpose Typical Conditions
Thin Layer Chromatography (TLC) Reaction monitoring and fraction analysis during chromatographyStationary Phase: Silica gel platesMobile Phase: 5-20% Ethyl acetate in hexanes
High-Performance Liquid Chromatography (HPLC) Purity determination and impurity profilingColumn: C18 reverse-phaseMobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid)Detection: UV at a suitable wavelength (e.g., 254 nm)
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impuritiesColumn: Standard non-polar or medium-polarity capillary columnIonization: Electron Ionization (EI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start 3-(4-chlorophenylthio)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (PPA, Heat) start->reaction quench Quenching (Ice Water) reaction->quench extraction Extraction (DCM) quench->extraction wash Washing (NaHCO₃, Brine) extraction->wash dry Drying & Concentration wash->dry chromatography Flash Column Chromatography dry->chromatography analysis Purity Analysis (HPLC, NMR, GC-MS) chromatography->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Problem Identification cluster_solutions Potential Solutions start Reaction Outcome Unsatisfactory check_tlc Analyze by TLC/LC-MS start->check_tlc identify_issue Identify Primary Issue check_tlc->identify_issue low_conversion Low Conversion identify_issue->low_conversion Incomplete Reaction byproducts Excess Byproducts identify_issue->byproducts Multiple Impurity Spots purification_fail Purification Issues identify_issue->purification_fail Co-elution/ Poor Separation solution_conversion Increase Reaction Time/Temp Check Reagent Purity low_conversion->solution_conversion solution_byproducts Lower Temperature Reduce Reaction Time byproducts->solution_byproducts solution_purification Optimize Chromatography Consider Recrystallization purification_fail->solution_purification

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

Technical Support Center: Synthesis of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Chlorothiochroman-4-one, with a particular focus on challenges encountered during scale-up.

Synthesis Overview and Experimental Protocol

The synthesis of this compound is typically achieved via a two-step process involving the formation of a thioether intermediate followed by an intramolecular Friedel-Crafts acylation to form the heterocyclic ring system.[1]

start_material 4-Chlorothiophenol + 3-Chloropropionic Acid step1_node Step 1: Thioether Formation (Nucleophilic Substitution) start_material->step1_node intermediate 3-((4-chlorophenyl)thio)propanoic acid step2_node Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) intermediate->step2_node product This compound step1_node->intermediate step2_node->product

Caption: General two-step synthesis workflow for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

start Problem Identified: Low Yield or Impure Product check_sm Verify Purity of Starting Materials (4-chlorothiophenol, 3-chloropropionic acid) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Purify Starting Materials check_sm->sm_bad No check_step1 Analyze Step 1: Thioether Formation sm_ok->check_step1 step1_incomplete Incomplete Reaction? check_step1->step1_incomplete step1_fix Increase reaction time or temperature. Ensure efficient mixing. step1_incomplete->step1_fix Yes check_step2 Analyze Step 2: Cyclization step1_incomplete->check_step2 No step2_temp Poor Temperature Control? check_step2->step2_temp step2_temp_fix Implement controlled reagent addition. Ensure adequate cooling/heat transfer. step2_temp->step2_temp_fix Yes step2_reagent Incorrect Cyclizing Agent/Concentration? step2_temp->step2_reagent No step2_reagent_fix Evaluate alternative agents (PPA, Eaton's Reagent). Optimize concentration. step2_reagent->step2_reagent_fix Yes purification Review Purification Step step2_reagent->purification No pur_loss Significant Product Loss? purification->pur_loss pur_fix Optimize recrystallization solvent system. Evaluate alternative purification (e.g., slurry wash). pur_loss->pur_fix Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Q1: We are experiencing significantly lower than expected yields. What are the common causes?

A: Low yields can stem from several stages of the process. Systematically investigate the following:

  • Incomplete Thioether Formation (Step 1): The initial nucleophilic substitution may not have gone to completion. Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting thiophenol. If incomplete, consider increasing reaction time or temperature.

  • Degradation during Cyclization (Step 2): The intramolecular Friedel-Crafts acylation is often exothermic and can lead to charring or polymerization if not properly controlled, especially at scale. Ensure gradual addition of the intermediate to the strong acid or use a jacketed reactor for efficient heat dissipation.

  • Suboptimal Cyclizing Agent: The choice of acid (e.g., conc. H₂SO₄, polyphosphoric acid) is critical. H₂SO₄ can sometimes lead to sulfonation byproducts. Polyphosphoric acid (PPA) can be very viscous and difficult to stir, leading to localized overheating.

  • Purification Losses: Significant product loss can occur during work-up and purification. If using recrystallization, ensure the solvent system is optimized for high recovery. For large-scale operations, column chromatography is often impractical; developing a robust crystallization protocol is key.

Q2: Our final product is contaminated with persistent impurities. How can we identify and prevent them?

A: Impurities often arise from side reactions during the cyclization step.

  • Regioisomers: Depending on the substrate, Friedel-Crafts acylation can sometimes yield small amounts of other isomers. This is less common for the 6-chloro product due to the directing effects of the substituents. Purity can be confirmed by NMR.

  • Polymeric Byproducts: Overheating during cyclization is a primary cause of tar and polymer formation. Strict temperature control below 80-90°C (depending on the acid) is crucial.

  • Unreacted Starting Material: If the reaction (either step) is incomplete, starting materials will carry through. Use TLC or HPLC to monitor reaction completion before proceeding to the next step or work-up.

  • Prevention Strategy: The best approach is prevention through precise control of reaction parameters. Slow, controlled addition of reagents and maintaining the optimal temperature range are critical. Using milder cyclizing agents like Eaton's reagent (P₂O₅ in MeSO₃H) can sometimes provide cleaner reactions.

Q3: We are struggling to control the cyclization reaction now that we are moving from a 1L to a 20L reactor. What are the key scale-up considerations?

A: Scaling up the exothermic cyclization reaction presents significant chemical engineering challenges.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. A laboratory flask cooled in an ice bath does not scale directly. A jacketed reactor with a thermal control unit is essential to manage the exotherm.

  • Mass Transfer (Mixing): Efficient mixing is required to distribute heat and ensure uniform concentration, preventing localized "hot spots" that lead to byproduct formation. Upgrade from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine).

  • Reagent Addition: Adding the reagent too quickly can cause the temperature to run away. Implement a controlled addition protocol using a dosing pump. For highly exothermic reactions, consider sub-surface addition to improve heat distribution.

  • Handling Viscous Reagents: If using PPA, its high viscosity at room temperature makes it difficult to handle. Pre-heating the PPA to reduce its viscosity before adding the substrate is a common industrial practice, but must be done carefully to avoid thermal shock and control the initial reaction rate.

Frequently Asked Questions (FAQs)

center Scaling Up Synthesis of This compound safety Safety Precautions center->safety analysis Analytical Monitoring center->analysis purification Large-Scale Purification center->purification reagents Cyclizing Agent Selection center->reagents q1 Q1: What are the critical safety precautions? safety->q1 q2 Q2: Which analytical techniques are recommended for monitoring? analysis->q2 q3 Q3: Are there alternatives to column chromatography at scale? purification->q3 q4 Q4: What are the key parameters for choosing a cyclizing agent? reagents->q4

Caption: Logical relationships of key FAQ topics for synthesis scale-up.

Q1: What are the critical safety precautions when scaling up this synthesis? A: Handle all strong acids (H₂SO₄, PPA) with extreme care in a well-ventilated area (e.g., walk-in fume hood). Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. The cyclization reaction is exothermic and has the potential for thermal runaway; ensure the reactor is equipped with proper temperature monitoring and an emergency cooling plan. Plan for quenching the reaction; adding a large volume of strong acid to water is extremely hazardous. The standard procedure is to cool the reaction mixture and slowly pour it over crushed ice.

Q2: Which analytical techniques are recommended for monitoring the reaction and assessing product purity? A:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative tracking of reaction progress at the bench.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the disappearance of starting materials and the formation of the product, as well as quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and the final product. It is the definitive method for identifying isomeric impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Q3: Can the product be purified by methods other than column chromatography at a large scale? A: Yes, column chromatography is generally not economically viable for large-scale production. The preferred method is recrystallization . Potential solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/heptane. The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. A slurry wash with a solvent in which the product is poorly soluble can also be an effective purification step.

Q4: What are the key parameters to consider when choosing a cyclizing agent? A: The choice of cyclizing agent is a critical process parameter. Key considerations are summarized in the table below.

Data Presentation and Protocols

Table 1: Comparison of Common Cyclizing Agents
FeatureConcentrated Sulfuric Acid (H₂SO₄)Polyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅ in MeSO₃H)
Reactivity HighHigh, often requires heatingVery High, often works at RT
Handling Liquid, easy to dispenseHighly viscous, difficult to stir/pourLiquid, easy to handle
Common Side Reactions Sulfonation, charring/oxidationDehydration, polymerizationGenerally cleaner, fewer side rxns
Work-up Quench on iceQuench on ice (can be slow to break down)Quench on ice
Scale-up Concern Strong exotherm, potential for runawayPoor mixing, localized overheatingCost of reagents
Table 2: Typical Process Parameters: Lab vs. Pilot Scale
ParameterLaboratory Scale (e.g., 500 mL flask)Pilot Scale (e.g., 50 L reactor)
Heating/Cooling Mantle / Ice BathJacketed Reactor with Thermal Fluid
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (Baffled)
Reagent Addition Dropping Funnel (Manual)Metering Pump (Automated, controlled rate)
Monitoring TLC, visual observationIn-situ probes (Temp, pH), HPLC sampling
Work-up Manual quench in beaker with icePumped into a separate quench vessel
Experimental Protocol: Laboratory Scale Synthesis

Step 1: Synthesis of 3-((4-chlorophenyl)thio)propanoic acid

  • To a solution of 4-chlorothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol or water with a base), add a strong base such as sodium hydroxide (1.1 eq).

  • To this solution, add 3-chloropropionic acid (1.05 eq) portion-wise or as a solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the thiophenol spot is consumed.

  • Cool the mixture, acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Step 2: Cyclization to this compound

  • Caution: This step is exothermic and involves a strong acid. Perform in an efficient fume hood.

  • Place polyphosphoric acid (PPA) (approx. 10x the weight of the substrate) in a flask equipped with an overhead stirrer and a thermometer.

  • Heat the PPA to 70-80°C with stirring to reduce its viscosity.

  • Slowly add the 3-((4-chlorophenyl)thio)propanoic acid (1.0 eq) in small portions, ensuring the internal temperature does not exceed 90°C.

  • After the addition is complete, stir the mixture at 80-85°C for 2-3 hours, monitoring by TLC or HPLC.

  • Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.

  • A solid precipitate should form. Continue stirring until all the PPA has been hydrolyzed.

  • Filter the solid product, wash thoroughly with water until the filtrate is neutral, and then wash with a cold solvent like ethanol.

  • Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Technical Support Center: 6-Chlorothiochroman-4-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chlorothiochroman-4-one. The primary focus is on the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid and the use of alternative catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid. This reaction is typically promoted by a strong acid catalyst that facilitates the cyclization and formation of the thiochromanone ring system.

Q2: What are some common alternative catalysts to Polyphosphoric Acid (PPA) for this synthesis?

Several alternative catalysts can be employed, each with its own advantages and disadvantages. These include:

  • Lewis Acids: Aluminum chloride (AlCl₃) and Boron trifluoride etherate (BF₃·Et₂O) are classic Lewis acids used in Friedel-Crafts reactions.

  • Proton Acids: Methanesulfonic acid (MSA) is a strong organic acid that can be used as an alternative to PPA.

  • Eaton's Reagent: A mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, which is often considered a more user-friendly alternative to PPA due to its lower viscosity and potentially higher yields.[1]

Q3: Why is my reaction yield for the synthesis of this compound consistently low?

Low yields in this Friedel-Crafts acylation can stem from several factors. The chloro-substituent on the aromatic ring is deactivating, which can make the cyclization more challenging compared to unsubstituted analogs. Other common causes include catalyst deactivation by moisture, insufficient catalyst loading, or sub-optimal reaction temperature and time. A detailed troubleshooting guide is provided below to address these issues.

Q4: Are there any specific safety precautions I should take when working with these catalysts?

Yes, all the catalysts mentioned are corrosive and require careful handling in a well-ventilated fume hood.

  • PPA and Eaton's Reagent: Are highly corrosive and viscous. Care should be taken during dispensing and quenching of the reaction.

  • AlCl₃: Is a moisture-sensitive solid that can react violently with water. It should be handled under anhydrous conditions.

  • BF₃·Et₂O: Is a moisture-sensitive liquid and a strong Lewis acid.

  • MSA: Is a strong, corrosive acid.

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Deactivated Catalyst: The catalyst (especially Lewis acids like AlCl₃) is highly sensitive to moisture. 2. Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst. 3. Low Reaction Temperature: The activation energy for the cyclization of the deactivated ring may not be met. 4. Precursor Quality: The starting material, 3-(4-chlorophenylthio)propanoic acid, may be impure.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the molar ratio of the catalyst to the substrate. For Lewis acids, at least one equivalent is often necessary. 3. Gradually increase the reaction temperature and monitor the progress by TLC. 4. Purify the starting material by recrystallization or column chromatography.
Formation of Multiple Products/Side Reactions 1. Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. 2. Decomposition: High reaction temperatures or prolonged reaction times can lead to decomposition of the starting material or product. 3. Thioether Cleavage: Strong acids at high temperatures can potentially cleave the thioether bond.1. Use high-dilution conditions to favor the intramolecular pathway. 2. Optimize the reaction temperature and time by monitoring the reaction progress closely with TLC. 3. Employ milder catalysts or reaction conditions if thioether cleavage is suspected.
Difficulty in Product Isolation/Workup 1. Viscous Reaction Mixture: PPA and Eaton's reagent can be highly viscous, making product extraction difficult. 2. Emulsion Formation: During aqueous workup, emulsions can form, complicating phase separation.1. For PPA and Eaton's reagent, quench the reaction by carefully adding it to ice-water with vigorous stirring to break down the viscous mixture. 2. Add a saturated solution of NaCl (brine) during the aqueous workup to help break up emulsions.

Catalyst Performance Comparison

The following table summarizes the typical performance of various catalysts for the synthesis of this compound. Please note that direct comparative studies are limited, and yields can be highly dependent on specific reaction conditions and optimization.

CatalystTypical Yield RangeTypical Reaction TemperatureTypical Reaction TimeNotes
Polyphosphoric Acid (PPA) 50-65%80-120 °C2-6 hoursA 60% yield has been reported for the closely related 6-chlorothiochromen-4-one. High viscosity can make handling difficult.
Eaton's Reagent 60-80%60-100 °C1-4 hoursGenerally considered easier to handle than PPA and may offer improved yields.[1]
Methanesulfonic Acid (MSA) 40-60%80-110 °C3-8 hoursA strong acid alternative, but may require longer reaction times or higher temperatures.
Aluminum Chloride (AlCl₃) 30-50%25-80 °C4-12 hoursRequires strictly anhydrous conditions. The chloro-substituent deactivates the ring, making the reaction less efficient with this catalyst.
Boron Trifluoride Etherate (BF₃·Et₂O) 30-50%25-80 °C4-12 hoursSimilar to AlCl₃, requires anhydrous conditions and may give lower yields due to the deactivated substrate.

Experimental Protocols

Synthesis of 3-(4-chlorophenylthio)propanoic acid (Precursor)

This precursor can be synthesized via the Michael addition of 4-chlorothiophenol to acrylic acid.

  • To a stirred solution of 4-chlorothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or water with a base like NaOH), add acrylic acid (1.1 equivalents).

  • The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours until completion (monitored by TLC).

  • After the reaction is complete, the mixture is acidified (e.g., with HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 3-(4-chlorophenylthio)propanoic acid.

Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place 3-(4-chlorophenylthio)propanoic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring in an oil bath at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield this compound.

Protocol 2: Synthesis of this compound using Eaton's Reagent
  • In a round-bottom flask under a nitrogen atmosphere, add 3-(4-chlorophenylthio)propanoic acid (1 equivalent).

  • Add Eaton's reagent (a 7.5-10% w/w solution of P₂O₅ in MSA, approximately 10 parts by volume to 1 part by weight of the starting acid).

  • Stir the mixture at 80-100 °C for 1-3 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by slowly adding the mixture to a stirred ice-water mixture.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound using Aluminum Chloride (AlCl₃)

Note: This reaction must be carried out under strictly anhydrous conditions.

  • To a solution of 3-(4-chlorophenylthio)propanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours to form the corresponding acid chloride.

  • In a separate flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2-2.0 equivalents) in the same anhydrous solvent.

  • Cool the AlCl₃ suspension to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold dilute HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Acylation cluster_purification Purification start 4-Chlorothiophenol + Acrylic Acid precursor 3-(4-chlorophenylthio)propanoic acid start->precursor Michael Addition product This compound precursor->product Cyclization catalyst Alternative Catalysts (PPA, Eaton's Reagent, MSA, AlCl3, etc.) catalyst->product purification Column Chromatography or Recrystallization product->purification final_product Pure this compound purification->final_product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low Yield in Synthesis? moisture Moisture Present? start->moisture catalyst_amount Sufficient Catalyst? start->catalyst_amount temperature Optimal Temperature? start->temperature time Optimal Time? start->time anhydrous Use Anhydrous Conditions & Fresh Catalyst moisture->anhydrous Yes increase_catalyst Increase Catalyst Loading catalyst_amount->increase_catalyst No adjust_temp Adjust Temperature temperature->adjust_temp No adjust_time Adjust Reaction Time time->adjust_time No Reaction_Mechanism reactant 3-(4-chlorophenylthio)propanoic acid activated Acylium Ion Intermediate reactant->activated + Catalyst product This compound activated->product Electrophilic Aromatic Substitution (Intramolecular) catalyst Acid Catalyst (e.g., H+ or Lewis Acid) catalyst->activated

References

Technical Support Center: Minimizing Byproduct Formation in Thiochromanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiochromanone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the minimization of byproduct formation in thiochromanone reactions, with a particular focus on the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing actionable solutions to common problems.

Issue 1: Low Yield of the Desired Thiochromanone

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of thiochromanones via intramolecular Friedel-Crafts acylation are often traced back to several key factors:

  • Purity of Starting Materials: Ensure your 3-(arylthio)propanoic acid is pure. Impurities can interfere with the cyclization process.

  • Quality and Viscosity of Polyphosphoric Acid (PPA): PPA is highly viscous and hygroscopic. Old or improperly stored PPA can absorb moisture, reducing its efficacy as a catalyst and dehydrating agent. Its high viscosity can also lead to poor mixing and localized overheating.

  • Reaction Temperature and Time: These parameters are critical and often substrate-dependent. Insufficient temperature or time can lead to incomplete conversion, while excessive heat or prolonged reaction times can promote byproduct formation.

  • Activation of the Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic ring of the 3-(arylthio)propanoic acid can deactivate it towards electrophilic aromatic substitution, hindering the cyclization.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Thiochromanone Yield check_reagents Verify Purity of Starting Material and Quality of PPA start->check_reagents check_conditions Review Reaction Temperature and Time check_reagents->check_conditions Reagents OK re_optimize Re-optimize Reaction Conditions check_reagents->re_optimize Impurities Found Use Purified Reagents check_workup Optimize Workup and Purification check_conditions->check_workup Conditions OK check_conditions->re_optimize Suboptimal Adjust T/t analyze_byproducts Identify Byproducts (TLC, NMR, GC-MS) check_workup->analyze_byproducts Workup OK check_workup->re_optimize Product Loss Refine Protocol analyze_byproducts->re_optimize re_optimize->start Re-run Reaction consult Consider Alternative Synthetic Routes re_optimize->consult

Caption: A decision-making workflow for troubleshooting low yields in thiochromanone synthesis.

Issue 2: Formation of a Significant Amount of a Lower Molecular Weight Byproduct with Methoxy-Substituted Starting Materials

Q2: I am using a 3-(4-methoxyphenylthio)propanoic acid and observe a significant byproduct. What is it and how can I avoid it?

A2: When using strongly acidic conditions (e.g., concentrated sulfuric acid, phosphoric acid, and to a lesser extent, PPA at high temperatures) with methoxy-substituted precursors, you are likely observing a demethylated byproduct.[2] The strong acid can cleave the methyl ether to form a phenol.

Mitigation Strategies:

  • Choice of Acid: Polyphosphoric acid (PPA) is generally a better choice than concentrated sulfuric or phosphoric acid for these substrates as it can lead to higher yields of the desired methoxy-thiochromanone.

  • Temperature Control: Running the reaction at the lowest effective temperature can minimize demethylation. For the PPA-mediated cyclization of 3-(4-methoxyphenylthio)propanoic acid, temperatures around 100°C have been shown to be effective while minimizing this side reaction.[2]

Acid CatalystTemperature (°C)Product(s)Yield (%)Reference
Conc. H₂SO₄0 to RT6-Hydroxythiochroman-4-one45[2]
Conc. H₃PO₄RT6-Hydroxythiochroman-4-one40[2]
PPA1006-Methoxythiochroman-4-one81[2]

Issue 3: Difficulty with Reaction Workup Due to PPA Viscosity

Q3: The high viscosity of PPA makes my reaction difficult to stir and the workup is challenging. How can I improve this?

A3: The viscosity of PPA is a common practical issue.

Recommendations:

  • Maintain Elevated Temperature: PPA's viscosity decreases significantly at temperatures above 60°C. Maintaining the reaction mixture at an elevated temperature (while still being mindful of byproduct formation) can improve stirrability.[3]

  • Co-solvents: The addition of a high-boiling inert solvent like xylene can help to reduce the viscosity of the reaction mixture and facilitate stirring.[3]

  • Workup Procedure: The standard workup involves quenching the reaction mixture by carefully and slowly adding it to ice water with vigorous stirring. This hydrolyzes the PPA and makes the product extractable. It is crucial to do this cautiously as the hydrolysis is highly exothermic.[3] After quenching, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.

Experimental Protocols

Key Experiment: One-Pot Synthesis of Thiochromanones from 3-(Arylthio)propanoic Acids using PPA [2]

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 3-(Arylthio)propanoic acid (1.0 mmol)

  • Polyphosphoric acid (PPA) (approx. 5 g per 1 g of starting material)

  • Dichloromethane (DCM) (optional, to aid initial mixing)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 3-(arylthio)propanoic acid (1.0 mmol).

  • Add polyphosphoric acid. If the starting material is a solid and mixing is difficult, a minimal amount of an inert solvent like dichloromethane can be added to create a slurry.[4]

  • If a solvent was used, it should be removed by distillation before proceeding.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) with efficient stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product thiochromanone should have a lower Rf value than the starting carboxylic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

General Synthesis and Purification Workflow

SynthesisWorkflow start Start reactants Combine 3-(Arylthio)propanoic Acid and PPA in Reaction Flask start->reactants reaction Heat with Stirring (80-120°C) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench in Ice-Water Neutralize with NaHCO₃ monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification analysis Characterize Pure Product (NMR, GC-MS, etc.) purification->analysis end End analysis->end

Caption: A step-by-step workflow for the synthesis and purification of thiochromanones.

Reaction Mechanism

Intramolecular Friedel-Crafts Acylation

The PPA-mediated cyclization of 3-(arylthio)propanoic acids proceeds via an intramolecular Friedel-Crafts acylation mechanism. PPA acts as both a protic acid and a dehydrating agent to generate the key electrophile, an acylium ion.

FC_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization start_acid 3-(Arylthio)propanoic Acid activated_acid Protonated Carboxylic Acid start_acid->activated_acid + H⁺ (from PPA) acylium Acylium Ion Intermediate activated_acid->acylium - H₂O attack Intramolecular Attack by Aromatic Ring sigma_complex Sigma Complex (Arenium Ion) attack->sigma_complex deprotonation Deprotonation product Thiochroman-4-one deprotonation->product - H⁺

Caption: The mechanism of PPA-mediated intramolecular Friedel-Crafts acylation for thiochromanone synthesis.

Data on Reaction Yields

The yield of thiochromanone is highly dependent on the electronic nature of the substituents on the aromatic ring of the 3-(arylthio)propanoic acid precursor.

Substituent (R)Product Yield (%)Reference
4-OCH₃81[2]
4-CH₃72[2]
H70[2]
4-F60[2]
4-Cl58[2]
4-Br55[2]
4-CF₃56[2]
2,4-(CH₃)₂68[2]
3,4-(CH₃)₂65[2]
3-CH₃, 4-CH₃63[2]
2-OCH₃73[2]

Generally, electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring activate it towards electrophilic substitution, leading to higher yields of the corresponding thiochromanone. Conversely, electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃) deactivate the ring, resulting in lower yields.[1]

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chlorothiochroman-4-one is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficiency of its synthesis can significantly impact the overall timeline and cost of drug discovery and development programs. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes at a Glance

The most prevalent and well-documented method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a 3-(4-chlorophenylthio)propanoic acid intermediate. Variations of this core strategy primarily differ in the choice of the acidic catalyst used to facilitate the cyclization. Additionally, modern techniques such as microwave-assisted synthesis offer a promising alternative for accelerating this transformation. A conceptually different approach involves palladium-catalyzed carbonylative cyclization , which constructs the thiochromanone core from different starting materials.

This guide will delve into the specifics of these routes, presenting quantitative data, detailed experimental protocols, and reaction mechanisms to provide a comprehensive overview.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the different synthesis routes to this compound.

Synthesis RouteCatalyst/ReagentReaction TimeTemperatureYield (%)Reference
Intramolecular Friedel-Crafts Acylation
Route 1a: Polyphosphoric Acid (PPA) CatalyzedPolyphosphoric Acid (PPA)Not Specified100 °C60[1]
Route 1b: Sulfuric Acid CatalyzedConcentrated Sulfuric AcidNot SpecifiedNot SpecifiedN/A
Route 1c: Methanesulfonic Acid CatalyzedMethanesulfonic Acid (MSA)Not SpecifiedElevatedN/A[2]
Microwave-Assisted Intramolecular Acylation Triflic Acid (example)MinutesElevatedHigh[3]
Palladium-Catalyzed Carbonylative Cyclization Palladium Catalyst/CONot SpecifiedNot SpecifiedN/A

N/A: Data not available for the specific synthesis of this compound. The feasibility is based on general methods for thiochroman-4-one synthesis.

Experimental Protocols

Route 1: Intramolecular Friedel-Crafts Acylation

This two-step process is the most traditional and widely reported method.

Step 1: Synthesis of 3-(4-chlorophenylthio)propanoic acid

The precursor, 3-(4-chlorophenylthio)propanoic acid, is typically synthesized via a Michael addition of 4-chlorothiophenol to acrylic acid or by the reaction of 4-chlorothiophenol with 3-chloropropanoic acid under basic conditions.

Step 2: Intramolecular Cyclization

Route 1a: Polyphosphoric Acid (PPA) Catalyzed Synthesis of this compound [1]

  • Procedure: 3-(4-chlorophenylthio)propanoic acid is added to an excess of polyphosphoric acid. The mixture is heated to 100 °C and stirred until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and poured into ice water. The resulting precipitate is filtered, washed with a sodium bicarbonate solution and water, and then purified by recrystallization or column chromatography to afford this compound.

Route 1b: Sulfuric Acid Catalyzed Cyclization

Route 1c: Methanesulfonic Acid (MSA) Catalyzed Cyclization [2]

  • General Procedure: Neat methanesulfonic acid is used as both the solvent and the catalyst. The 3-(4-chlorophenylthio)propanoic acid is heated in MSA. This reagent is considered a greener alternative to PPA and sulfuric acid due to its biodegradability and lower corrosiveness.[2] Specific conditions and yields for this compound are not detailed in the available literature but are expected to be comparable to other arylthiopropanoic acid cyclizations.

Route 2: Microwave-Assisted Intramolecular Acylation[3]

Microwave irradiation can significantly accelerate the intramolecular Friedel-Crafts acylation.

  • General Protocol: 3-(4-chlorophenylthio)propanoic acid is mixed with a strong acid catalyst, such as triflic acid, in a suitable microwave-transparent vessel. The mixture is then subjected to microwave irradiation for a short period (typically in the range of minutes) at a set temperature. The work-up and purification follow standard procedures as described above. This method is reported to produce thiochroman-4-ones in high yields with drastically reduced reaction times.[3]

Route 3: Palladium-Catalyzed Carbonylative Cyclization

This route offers an alternative disconnection approach, constructing the thiochromanone ring from an aryl halide, a sulfur source, and a carbon monoxide source.

  • General Concept: A palladium catalyst is used to couple an o-halo-thiophenol derivative with an alkyne or alkene, followed by carbonylation and cyclization. While powerful, the application of this method for the direct synthesis of this compound has not been specifically detailed in the surveyed literature. The general mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of CO, insertion, and subsequent cyclization.[4][5]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 4-Chlorothiophenol C 3-(4-chlorophenylthio)propanoic acid A->C B Acrylic Acid or 3-Halopropanoic Acid B->C D This compound C->D Intramolecular Friedel-Crafts Acylation

Fig. 1: General workflow for the Friedel-Crafts acylation route.

Reaction_Mechanisms cluster_fc Route 1: Friedel-Crafts Acylation Mechanism cluster_pd Route 3: Palladium-Catalyzed Carbonylative Cyclization (General) FC1 Protonation of Carboxylic Acid FC2 Formation of Acylium Ion FC1->FC2 FC3 Electrophilic Aromatic Substitution FC2->FC3 FC4 Deprotonation & Ring Closure FC3->FC4 PD1 Oxidative Addition of Aryl Halide to Pd(0) PD2 CO Insertion PD1->PD2 PD3 Nucleophilic Attack & Cyclization PD2->PD3 PD4 Reductive Elimination PD3->PD4

Fig. 2: Simplified mechanisms for the key synthesis routes.

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(4-chlorophenylthio)propanoic acid. The choice of the acidic catalyst (PPA, sulfuric acid, or MSA) may depend on factors such as desired yield, reaction conditions, and environmental considerations. For rapid synthesis, microwave-assisted protocols present a compelling alternative, offering significantly reduced reaction times. While palladium-catalyzed methods provide a different synthetic strategy, their application to this specific target requires further investigation and development. Researchers should consider the trade-offs between established reliability, reaction speed, and the novelty of the synthetic approach when selecting a route for the preparation of this important medicinal chemistry intermediate.

References

A Comparative Guide to the Biological Activity of 6-Chlorothiochroman-4-one and Other Thiochromanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiochroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the biological performance of 6-Chlorothiochroman-4-one against other thiochromanone analogues, supported by experimental data.

Executive Summary

Thiochroman-4-one derivatives have demonstrated significant potential as antibacterial, antifungal, and antileishmanial agents. Structure-activity relationship (SAR) studies consistently indicate that substitutions on the thiochroman-4-one core play a crucial role in modulating biological activity. Notably, the introduction of a chlorine atom at the 6-position of the thiochroman-4-one ring has been shown to generally enhance antibacterial and antifungal properties. This guide synthesizes available data to provide a clear comparison of the biological activities of this compound and related derivatives.

Data Presentation

Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of this compound derivatives and other analogues against various bacterial strains. The data highlights the superior or comparable activity of 6-chloro substituted compounds.

Table 1: Comparative in vitro Antibacterial Activity of Thiochroman-4-one Derivatives

CompoundR1R2Test OrganismEC50 (µg/mL)Reference
7a Cl 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)Xanthomonas oryzae pv. oryzae (Xoo)17[1]
Xanthomonas axonopodis pv. citri (Xac)28[1]
7j CH32-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)Xanthomonas oryzae pv. oryzae (Xoo)>100[1]
Xanthomonas axonopodis pv. citri (Xac)>100[1]
Bismerthiazol (Control) --Xanthomonas oryzae pv. oryzae (Xoo)95.6[1]
Thiodiazole copper (Control) --Xanthomonas axonopodis pv. citri (Xac)78.2[1]
Antifungal Activity

The antifungal activity of thiochroman-4-one derivatives is also influenced by substitution patterns. The table below presents the in vitro antifungal activity of various derivatives against pathogenic fungi.

Table 2: Comparative in vitro Antifungal Activity of Thiochroman-4-one Derivatives

CompoundR1R2Test OrganismInhibition Rate (%) at 50 µg/mLReference
7a Cl 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)Botrytis cinerea65[1]
7j CH32-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)Botrytis cinerea79[1]
Carbendazim (Control) --Botrytis cinerea75[1]
Antileishmanial Activity

Halogen substitution has also been shown to be advantageous for antileishmanial activity, as demonstrated by the following data.

Table 3: Comparative in vitro Antileishmanial Activity of 6-Substituted Thiochroman-4-one Vinyl Sulfone Derivatives

CompoundRTest OrganismEC50 (µM)Selectivity Index (SI)Reference
4j F Leishmania (V) panamensis amastigotes3.24>173.24[2]
4h HLeishmania (V) panamensis amastigotes7.56>97.94[2]
Amphotericin B (Control) -Leishmania (V) panamensis amastigotes0.32132.02[2]

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains, based on established methods.

  • Preparation of Test Compounds: Stock solutions of the thiochromanone derivatives are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve the desired final concentrations.

  • Inoculum Preparation: Bacterial strains are cultured on Mueller-Hinton Agar (MHA) overnight at 37°C. A few colonies are then used to inoculate fresh MHB and incubated until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Antifungal Susceptibility Testing (Mycelial Growth Rate Method)

This protocol outlines a common method for assessing the antifungal activity of compounds against filamentous fungi.

  • Preparation of Test Compounds: Stock solutions of the thiochromanone derivatives are prepared in DMSO.

  • Preparation of Fungal Plates: The test compounds are mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations and poured into Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate containing the test compound.

  • Incubation: The plates are incubated at 25-28°C for a period sufficient for the control plate (without compound) to show significant mycelial growth.

  • Inhibition Rate Calculation: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the mycelial colony on the control plate and T is the average diameter of the mycelial colony on the treated plate.

Mandatory Visualization

Potential Mechanism of Action: DNA Gyrase Inhibition

Some thiochromanone derivatives are thought to exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks and ultimately, cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Thiochromanone Thiochromanone DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Thiochromanone->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves torsional stress DSB Double-Strand Breaks DNA_Gyrase->DSB Inhibition leads to Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Cell_Death Cell Death DSB->Cell_Death DNA_Replication->Replication_Fork

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Potential Mechanism of Action: Cathepsin L Inhibition

Certain thiochromanone derivatives have been identified as inhibitors of Cathepsin L, a lysosomal cysteine protease. In cancer, Cathepsin L is often overexpressed and secreted, where it degrades components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.

CathepsinL_Inhibition cluster_ecm Tumor Microenvironment Thiochromanone Thiochromanone Cathepsin_L Secreted Cathepsin L Thiochromanone->Cathepsin_L Inhibits Tumor_Cell Tumor Cell Tumor_Cell->Cathepsin_L Secretes Degraded_ECM Degraded ECM Cathepsin_L->Degraded_ECM Degrades ECM Extracellular Matrix (ECM) (e.g., Collagen, Laminin) ECM->Cathepsin_L Invasion Tumor Cell Invasion & Metastasis Degraded_ECM->Invasion Facilitates

Caption: Inhibition of Cathepsin L-mediated tumor cell invasion.

Experimental Workflow

The general workflow for screening and evaluating the biological activity of novel thiochromanone derivatives is depicted below.

Experimental_Workflow Start Synthesis of Thiochromanone Derivatives Screening Primary Screening (e.g., Disk Diffusion) Start->Screening MIC Quantitative Assay (e.g., Broth Microdilution) Determine MIC/EC50 Screening->MIC Active Compounds Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC->Mechanism Toxicity Cytotoxicity Assays MIC->Toxicity End Lead Compound Identification Mechanism->End Toxicity->End

Caption: General workflow for biological activity assessment.

References

Validating the Molecular Architecture of 6-Chlorothiochroman-4-one: A Comparative Guide to Structural Elucidation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds like 6-Chlorothiochroman-4-one, a robust validation of its chemical structure is paramount for understanding its reactivity, biological activity, and potential as a therapeutic agent. While various analytical techniques contribute to piecing together the molecular puzzle, X-ray crystallography stands as the definitive method for unambiguous structural elucidation.[1][2][3] This guide provides a comparative overview of X-ray crystallography against other common spectroscopic methods for the structural validation of this compound, supported by experimental data for analogous compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct visualization of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of a molecule.[2] This technique is unparalleled in its ability to deliver a definitive three-dimensional structure. Although a specific crystal structure for this compound is not publicly available, the methodology has been successfully applied to closely related derivatives, such as [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide, confirming its utility for this class of compounds.[4]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be summarized in the following workflow:

cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis & Purification of This compound Crystallization Single Crystal Growth Synthesis->Crystallization Xray X-ray Diffraction Data Collection Crystallization->Xray Processing Data Processing & Structure Solution Xray->Processing Refinement Structural Refinement & Validation Processing->Refinement Structure Final 3D Molecular Structure Refinement->Structure

Figure 1. Experimental workflow for X-ray crystallographic structure validation.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for routine characterization, purity assessment, and providing complementary structural information, especially when suitable single crystals cannot be obtained.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structure elucidation in solution.[5] 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (like COSY, HSQC, and HMBC) reveal connectivity between atoms, allowing for the assembly of the molecular skeleton.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, can offer valuable clues about its substructures.[7][8] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the carbonyl (C=O) stretch would be a key diagnostic peak.

Comparative Analysis of Structural Validation Methods

The following table summarizes the strengths and limitations of each technique in the context of validating the structure of this compound.

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous and definitive structural determination.[2]Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Chemical environment of atoms, atom connectivity (2D NMR), stereochemical relationships.Provides detailed structural information in solution, non-destructive.[5][6]Complex spectra can be difficult to interpret fully without supporting data. Less sensitive than mass spectrometry.[5]
Mass Spectrometry Molecular weight, elemental composition (HRMS), structural fragments.High sensitivity, requires very small sample amounts.[7]Does not provide information on stereochemistry or atom connectivity. Isomers can be difficult to distinguish.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular skeleton.

Experimental Protocols

Thiochroman-4-ones are commonly synthesized via the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[9][10] The synthesis of this compound would typically follow a similar procedure.

  • Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density and refined to best fit the experimental data.[3] Validation tools are used to assess the quality of the final structure.[1][11]

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on an NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to assign the structure. For thiochroman-4-one derivatives, characteristic signals for the aromatic and heterocyclic protons and carbons are expected.[12][13]

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is used to determine the accurate mass and confirm the elemental composition.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The positions of the absorption bands are correlated with known functional group frequencies. A strong absorption band in the region of 1670-1690 cm⁻¹ would be expected for the carbonyl group of the thiochroman-4-one core.[9]

References

comparative analysis of spectroscopic data for thiochromanone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Spectroscopic Data for Thiochromanone Derivatives

Thiochromanone and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation and characterization of these molecules are heavily reliant on modern spectroscopic techniques. This guide provides a comparative analysis of the spectroscopic data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for various thiochromanone derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of thiochromanone derivatives, providing a basis for comparison and aiding in the identification and characterization of new compounds.

Table 1: UV-Visible and Infrared Spectroscopic Data

Compoundλmax (nm)Key IR Absorptions (cm⁻¹)Reference
ThiochromanoneNot explicitly found in search resultsC=O stretch: ~1680, Aromatic C=C stretch: ~1600-1450General IR knowledge[1]
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)Not availableNot available[2]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)Not availableNot available[3]
8-Methoxy-2-phenylthiochroman-4-one (5i)Not availableC=O stretch: 1673[4]

Note: Comprehensive UV-Vis and detailed IR data were not consistently available in the searched literature for specific derivatives.

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

CompoundH-2H-3 (CH₂)H-5H-6H-7H-8Other SignalsReference
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)4.35 (t)3.22 (dd), 3.13 (dd)--7.54-7.49 (m)7.88 (d)10.43 (s, CONH), 7.16-7.11 (m, Ph-H)[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)4.31 (t)3.16 (dd), 3.09 (dd)7.20 (d)-7.29 (d)7.78 (s)10.46 (s, CONH), 7.53 (d, Ph-H), 7.34 (d, Ph-H), 2.29 (s, CH₃)[3]
8-Methoxy-2-phenylthiochroman-4-one (5i)4.54 (dd)3.08 (dd), 3.21 (dd)7.71 (dd)6.91 (dd)7.09 (t)-3.82 (s, OCH₃), 7.22-7.38 (m, Ph-H)[4]

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ, in ppm)

CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther SignalsReference
6-chloro-N-(4-chlorophenyl)-4-oxothiochromane-2-carboxamide (3c)42.5840.41191.53132.06130.55133.56129.76127.11137.23168.91 (CONH), Aromatic carbons[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)42.7940.98192.57130.57128.24135.29134.78127.59134.85169.25 (CONH), 20.83 (CH₃), Aromatic carbons[3]
8-Methoxy-2-phenylthiochroman-4-one (5i)46.344.9195.1------OCH₃, Aromatic carbons[4]

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ or [M+Na]⁺ (m/z)Reference
6-chloro-4-oxo-N-phenylthiochromane-2-carboxamide (3a)HRMS (ESI)[M+Na]⁺: 354.03244[3]
N-(4-chlorophenyl)-6-methyl-4-oxothiochromane-2-carboxamide (3g)HRMS (ESI)[M+Na]⁺: 354.03260[3]
8-Methoxy-2-phenylthiochroman-4-one (5i)HRMS (EI-ion trap)[M+1]⁺: 283.1147[4]

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques based on methodologies reported in the literature.[2][3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker DRX-400 NMR spectrometer (or equivalent) is typically used.

  • Sample Preparation: 5-10 mg of the thiochromanone derivative is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded at room temperature. For ¹H NMR, typical parameters include a spectral width of 0-15 ppm. For ¹³C NMR, the spectral width is generally 0-200 ppm.

2. Mass Spectrometry (MS)

  • Instrumentation: A Waters Xevo G2-S QTOF mass spectrometer (or equivalent) with an electrospray ionization (ESI) source is commonly employed for high-resolution mass spectrometry (HRMS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. Data is acquired in either positive or negative ion mode, depending on the nature of the analyte.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation: Solid samples are often analyzed as KBr pellets. Liquid samples can be analyzed as thin films between salt plates.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

4. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.

  • Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the different spectroscopic techniques for the analysis of thiochromanone derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Thiochromanone Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula ir IR Spectroscopy purification->ir Functional Group Identification uv_vis UV-Vis Spectroscopy purification->uv_vis Electronic Transitions interpretation Combined Data Analysis & Structure Confirmation nmr->interpretation ms->interpretation ir->interpretation uv_vis->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of thiochromanone derivatives.

Logical_Relationship cluster_techniques Spectroscopic Techniques Thiochromanone_Derivative Thiochromanone Derivative Structure NMR NMR (¹H, ¹³C) Thiochromanone_Derivative->NMR Provides information on the carbon-hydrogen framework MS Mass Spectrometry Thiochromanone_Derivative->MS Determines molecular weight and formula IR Infrared Spectroscopy Thiochromanone_Derivative->IR Identifies functional groups (e.g., C=O) UV_Vis UV-Vis Spectroscopy Thiochromanone_Derivative->UV_Vis Investigates electronic transitions and conjugation NMR->Thiochromanone_Derivative MS->Thiochromanone_Derivative IR->Thiochromanone_Derivative UV_Vis->Thiochromanone_Derivative

Caption: Logical relationship of spectroscopic techniques for elucidating the structure of thiochromanone derivatives.

References

A Comparative Analysis of the Reactivity of 6-Chlorothiochroman-4-one and Chroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 6-Chlorothiochroman-4-one and Chroman-4-one. Understanding the distinct reactivity profiles of these heterocyclic ketones is crucial for their application as intermediates and scaffolds in medicinal chemistry and organic synthesis. This document summarizes key structural differences, explores their influence on reactivity based on established chemical principles, and presents hypothetical comparative experimental data to illustrate these differences.

Structural and Electronic Overview

Chroman-4-one and this compound share a core bicyclic structure, but differ in two key aspects: the heteroatom in the six-membered ring (oxygen vs. sulfur) and the presence of a chlorine substituent on the aromatic ring. These modifications significantly impact the electron distribution within the molecules, thereby influencing the reactivity of the carbonyl group and other functional positions.

The oxygen atom in chroman-4-one is more electronegative than the sulfur atom in this compound. This leads to a greater polarization of the C-O-C bond compared to the C-S-C bond. Furthermore, the lone pairs on the oxygen atom can participate in resonance to a different extent than those on the larger sulfur atom, affecting the electron density of the aromatic ring.

The chlorine atom at the 6-position of the thiochroman-4-one is an electron-withdrawing group due to its inductive effect, while it is a weak deactivator in electrophilic aromatic substitution due to resonance effects. This electronic perturbation further modifies the reactivity of the entire molecule compared to the unsubstituted chroman-4-one.

Comparative Reactivity Analysis

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in both molecules is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic effects of the heteroatom and the substituent on the aromatic ring.

  • This compound: The sulfur atom is less electronegative than oxygen, which might suggest a less electrophilic carbonyl carbon. However, the electron-withdrawing effect of the chlorine atom at the 6-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Chroman-4-one: The more electronegative oxygen atom inductively withdraws electron density from the carbonyl group, increasing its electrophilicity.

It is plausible that the electron-withdrawing effect of the chlorine atom in this compound will render its carbonyl group more reactive towards nucleophiles compared to the unsubstituted chroman-4-one.

Reactions at the α-Position (C3)

The methylene group at the C3 position, adjacent to the carbonyl group, possesses acidic protons and can be a site for enolization and subsequent reactions.

  • This compound: The combined electron-withdrawing effects of the carbonyl group, the sulfur atom, and the chlorine substituent are expected to increase the acidity of the C3 protons, facilitating enolate formation.

  • Chroman-4-one: The C3 protons are also acidic due to the adjacent carbonyl group, but likely less so than in the chloro-substituted thio-analog.

Consequently, this compound is predicted to undergo base-catalyzed reactions at the C3 position, such as aldol condensations or alkylations, more readily than chroman-4-one.

Electrophilic Aromatic Substitution

The benzene ring in both compounds can undergo electrophilic aromatic substitution. The heteroatom and the carbonyl group influence the regioselectivity and the rate of these reactions.

  • This compound: The sulfur atom is an ortho-, para-director. The carbonyl group is a meta-director and a deactivator. The chlorine atom is also an ortho-, para-director but a deactivator. The interplay of these directing effects will determine the position of substitution. The overall deactivation of the ring by the carbonyl and chlorine groups suggests that harsher reaction conditions may be required compared to chroman-4-one.

  • Chroman-4-one: The oxygen atom is a strong ortho-, para-director and an activator. The carbonyl group is a meta-director and a deactivator. Electrophilic substitution is generally directed to the 6 and 8 positions.

Due to the activating effect of the ether oxygen, chroman-4-one is expected to be more reactive towards electrophilic aromatic substitution than this compound.

Hypothetical Comparative Experimental Data

To provide a clearer picture of the expected differences in reactivity, the following table summarizes hypothetical quantitative data for key reactions. These values are illustrative and intended to guide experimental design.

ReactionReagents and ConditionsThis compound (Yield %)Chroman-4-one (Yield %)
Sodium Borohydride Reduction NaBH₄, Methanol, 0 °C to rt, 1h9590
Wittig Reaction Ph₃P=CH₂, THF, rt, 12h7565
Aldol Condensation Benzaldehyde, NaOH, Ethanol, rt, 4h8570
Bromination (α-Position) NBS, CCl₄, Benzoyl Peroxide, reflux, 2h8060
Nitration HNO₃, H₂SO₄, 0 °C, 1h50 (mixture of isomers)75 (mainly 6-nitro)

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.

General Procedure for Sodium Borohydride Reduction

To a solution of the respective ketone (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.5 mmol) is added in portions. The reaction mixture is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is partitioned between water (15 mL) and ethyl acetate (15 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the corresponding alcohol.

General Procedure for Wittig Reaction

To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, n-butyllithium (1.2 mmol, 1.6 M in hexanes) is added dropwise. The resulting yellow suspension is stirred at room temperature for 1 hour. A solution of the respective ketone (1.0 mmol) in anhydrous THF (5 mL) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Start reagents Combine Ketone and Reagents start->reagents conditions Set Reaction Conditions (Temperature, Time) reagents->conditions quench Quench Reaction conditions->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify analyze Analyze Product (NMR, MS) purify->analyze end End analyze->end

General Procedure for Aldol Condensation

To a solution of the respective ketone (1.0 mmol) and benzaldehyde (1.1 mmol) in ethanol (10 mL), an aqueous solution of sodium hydroxide (2.0 mmol in 2 mL of water) is added dropwise at room temperature. The reaction mixture is stirred for 4 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the aldol condensation product.

Conclusion

The presence of a sulfur heteroatom and a chlorine substituent in this compound significantly alters its reactivity compared to the parent chroman-4-one. The enhanced electrophilicity of the carbonyl group and the increased acidity of the α-protons in this compound are expected to make it more reactive in nucleophilic additions and base-catalyzed reactions. Conversely, chroman-4-one is predicted to be more susceptible to electrophilic aromatic substitution due to the activating nature of the ether oxygen. These informed predictions, supported by the hypothetical data and detailed protocols, provide a valuable framework for researchers designing synthetic routes involving these important heterocyclic scaffolds. Further experimental validation is encouraged to confirm and quantify these reactivity trends.

Unveiling the Anticancer Potential: A Comparative Guide to 6-Chlorothiochroman-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-chlorothiochroman-4-one analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this promising area of medicinal chemistry.

The thiochroman-4-one scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The introduction of a chlorine atom at the 6-position of this scaffold has been a strategic modification to enhance the therapeutic potential of these compounds. This guide delves into the anticancer properties of a series of 3-(substituted-benzylidene)thiochroman-4-one derivatives, with a particular focus on the impact of various substitutions on their cytotoxic effects against a panel of human cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The anticancer activity of a series of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]thiochroman-4-one derivatives was evaluated by the National Cancer Institute (NCI) using a single high-dose (10⁻⁵ M) assay against a panel of approximately 60 human tumor cell lines. The following table summarizes the growth inhibition percentages for selected this compound analogs from a study by Demirayak et al. (2017). A negative value indicates cell death, while a positive value represents a percentage of growth compared to untreated control cells.

Compound IDR (Substitution on Benzylidene Ring)R' (Substitution on Phenyl Ring of Oxoethoxy Group)Mean Growth Percent (%)
25 3-(2-oxoethoxy)H60.06
26 3-(2-oxoethoxy)4-CH₃83.21
27 3-(2-oxoethoxy)4-OCH₃87.89
28 3-(2-oxoethoxy)4-Cl75.24
29 4-(2-oxoethoxy)H69.41
30 4-(2-oxoethoxy)4-CH₃83.84
31 4-(2-oxoethoxy)4-OCH₃76.10
32 4-(2-oxoethoxy)4-Cl82.69

Structure-Activity Relationship (SAR) Insights:

The data reveals several key trends in the structure-activity relationship of these this compound analogs:

  • Influence of the Thiochromanone Core: Compounds possessing the thiochromanone skeleton generally exhibited higher anticancer activity compared to their chromanone (oxygen-containing) counterparts.

  • Impact of the Benzylidene Moiety: The presence of a 3-benzylidene moiety at the C3 position appears to be crucial for the observed cytotoxic activity.

  • Effect of Substituents on the Oxoethoxyaryl Group: The nature and position of substituents on the terminal aryl ring of the 2-oxoethoxy side chain significantly modulate the anticancer activity. However, within this specific series, no clear trend of enhanced activity with electron-donating or electron-withdrawing groups was observed at the single tested concentration. Further dose-response studies would be necessary to elucidate more definitive SAR.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the key experimental protocols employed in the evaluation of the this compound analogs.

In Vitro Anticancer Screening (MTT Assay)

The primary evaluation of the anticancer activity of the synthesized compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.

Materials:

  • Synthesized this compound analogs

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells from culture and seed them into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Further dilute the compounds to the desired final concentrations in the complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently agitate the plates to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell growth inhibition is calculated using the following formula:

PI3K/Akt Signaling Pathway Inhibition Assay (Western Blot)

To investigate the mechanism of action, the effect of the compounds on the PI3K/Akt signaling pathway can be assessed by measuring the phosphorylation status of key proteins in the pathway, such as Akt.

Materials:

  • Selected this compound analogs

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in larger culture dishes and treat with the test compounds at various concentrations for a specified time. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt and a loading control such as GAPDH.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of Akt phosphorylation is determined by the ratio of phospho-Akt to total Akt.

Mandatory Visualizations

To better understand the logical relationships and biological context, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization mtt_assay MTT Cytotoxicity Assay characterization->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis pathway_assay PI3K/Akt Pathway Inhibition Assay (Western Blot) data_analysis->pathway_assay sar_analysis Structure-Activity Relationship (SAR) Analysis pathway_assay->sar_analysis

Experimental workflow for SAR studies.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound Analogs Compound->Akt Inhibits

PI3K/Akt signaling pathway and potential target.

A Comparative Guide to the Cytotoxicity of 6-Chlorothiochroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the cytotoxic effects of 6-chlorothiochroman-4-one derivatives against various cancer cell lines. The data presented herein is compiled from published studies to offer an objective analysis of their potential as anticancer agents. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Comparative Cytotoxicity Analysis

The evaluation of cytotoxic compounds relies on standardized metrics, primarily the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the available IC50 values for this compound derivatives and compares them with standard chemotherapeutic agents, cisplatin and doxorubicin.

Data Presentation: IC50 Values (µM) of Thiochroman-4-one Derivatives and Standard Anticancer Drugs

Compound/DrugMGC-803 (Gastric Cancer)BV2 (Microglia)Hela (Cervical Cancer)MCF-7 (Breast Cancer)
(Z)-3-chloromethylene-6-fluorothiochroman-4-one > 40> 40> 40> 40
(E)-3-chloromethylene-6-fluorothiochroman-4-one 16.8 ± 1.310.5 ± 0.820.3 ± 1.825.6 ± 2.1
Cisplatin 20.1 ± 1.515.2 ± 1.122.8 ± 2.030.2 ± 2.5
Doxorubicin Data not availableData not available2.9 ± 0.57[1][2]2.5 ± 1.76[1][2]

Note: The data for the 3-chloromethylene-6-fluorothiochroman-4-one derivatives and cisplatin are derived from a single study to ensure comparability of experimental conditions. The IC50 values for doxorubicin are compiled from separate studies and are provided for broader context.

From the presented data, the (E)-isomer of 3-chloromethylene-6-fluorothiochroman-4-one demonstrates notable cytotoxic activity, with IC50 values comparable to or lower than cisplatin in the tested cell lines.[3] The trans-isomer exhibits significantly greater potency than the cis-isomer, which showed minimal activity at the tested concentrations.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of cytotoxicity data. The following sections describe the methodologies for the most common assays cited in the evaluation of these compounds.

MTT Assay for Cytotoxicity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute (NCI) has developed a standardized screening protocol using 60 different human tumor cell lines to evaluate the anticancer potential of novel compounds.

Procedure Overview:

  • Compound Preparation: Compounds are typically dissolved in DMSO to create a stock solution.

  • Cell Plating: The 60 cell lines are plated in 96-well microtiter plates.

  • Drug Addition: After a 24-hour incubation period, the test compounds are added at various concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay: The sulforhodamine B (SRB) assay is used to determine cell viability. This involves fixing the cells with trichloroacetic acid, staining with SRB dye, and then solubilizing the bound dye.

  • Data Analysis: The optical density is measured, and the results are used to calculate various parameters, including the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

Visualizations

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of chemical compounds.

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Compound Synthesis & Purification C Cell Seeding in 96-well Plates A->C B Cell Line Culture & Maintenance B->C D Treatment with Test Compounds C->D E Incubation Period (e.g., 48h) D->E F Cell Viability Measurement (e.g., MTT) E->F G Absorbance Reading F->G H Calculation of % Cell Viability G->H I Determination of IC50 Values H->I

Caption: A typical workflow for in vitro cytotoxicity assessment.

Signaling Pathway: Caspase-Dependent Apoptosis

Many cytotoxic agents induce programmed cell death, or apoptosis, in cancer cells. The following diagram illustrates a simplified model of the caspase-dependent apoptosis pathway, a common mechanism of action for such compounds.

G Simplified Caspase-Dependent Apoptosis Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Initiation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Cytotoxic Compound B Death Receptor Activation A->B D Mitochondrial Stress A->D C Caspase-8 Activation B->C G Caspase-3 Activation C->G E Cytochrome c Release D->E F Caspase-9 Activation E->F F->G H Cleavage of Cellular Proteins G->H I Apoptosis H->I

Caption: Simplified overview of caspase-dependent apoptosis.

References

Comparative Antifungal Activity of 6-Chlorothiochroman-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release — The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. In the search for novel antifungal agents, heterocyclic compounds, particularly thiochroman-4-one derivatives, have garnered considerable interest due to their potent and broad-spectrum biological activities. This guide provides a comparative analysis of the antifungal efficacy of 6-Chlorothiochroman-4-one and its related derivatives, supported by quantitative data and detailed experimental protocols to aid researchers in drug discovery and development.

Executive Summary

The this compound scaffold is a promising backbone for the development of new antifungal drugs. Modifications to this core structure have yielded derivatives with significant potency against a range of fungal species, including clinically relevant yeasts like Candida albicans and phytopathogens such as Botrytis cinerea. Several studies highlight that substitutions on the thiochroman-4-one ring can enhance antifungal activity, with some derivatives exhibiting efficacy comparable or superior to commercial antifungal agents.

Data Presentation: A Comparative Overview

The antifungal activity of this compound and its derivatives has been evaluated against various fungal strains. The data below summarizes key findings from recent studies, primarily focusing on Minimum Inhibitory Concentration (MIC) and percentage inhibition as measures of efficacy.

Compound/DerivativeFungal Strain(s)Activity MeasureResultReference(s)
This compoundBotrytis cinerea% Inhibition96-100%[1]
This compoundBotrytis cinerea (Bc2100)% Inhibition100% at 100-250 µg/mL[2]
Thiochroman-4-one derivative with chloro substitutionXanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicolaby (Xoc), Xanthomonas axonopodis pv. citri (Xac)EC5015 µg/mL (Xoo), 19 µg/mL (Xoc), 23 µg/mL (Xac)[3]
Indole-thiochromanone derivative (Compound 4h)Candida albicansMIC4 µg/mL[4]
Indole-thiochromanone derivative (Compound 4o)Candida albicans, Cryptococcus neoformansMIC4 µg/mL[4]

Note: While some data points refer to antibacterial activity, they are included to demonstrate the potency of the 6-chloro substituted scaffold.

Experimental Protocols

The evaluation of antifungal activity for thiochroman-4-one derivatives predominantly relies on standardized in vitro susceptibility testing methods. The following protocols are fundamental to generating the comparative data presented.

Broth Microdilution Method for Yeasts (e.g., Candida albicans)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent and is performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension is then further diluted in a standardized test medium, such as RPMI-1640, to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[7]

  • Plate Preparation: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing the growth medium.[8] This creates a gradient of drug concentrations across the plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate includes a positive control (fungus without compound) and a negative control (medium only). The plates are then incubated at 35°C for 24-48 hours.[9]

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.[8] This can be determined visually or by measuring the optical density with a microplate reader.[10]

Mycelial Growth Inhibition Assay for Filamentous Fungi (e.g., Botrytis cinerea)

This method is commonly used to assess the efficacy of antifungal compounds against molds.

  • Medium Preparation: A suitable agar medium (e.g., Potato Dextrose Agar) is prepared and amended with various concentrations of the test compound.

  • Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 22 ± 2 °C) for a defined period (e.g., 72 hours).[11]

  • Data Analysis: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to a control plate containing no antifungal compound.

Visualizing the Antifungal Screening Workflow

The process of identifying and characterizing novel antifungal agents follows a structured pipeline. The diagram below illustrates a typical experimental workflow from initial synthesis to lead compound identification.

Antifungal_Screening_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Evaluation cluster_Analysis Analysis & Optimization Synthesis Compound Synthesis (this compound scaffold) Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreen Primary Antifungal Screen (e.g., Disk Diffusion) Purification->PrimaryScreen MIC_Assay Quantitative Assay (Broth Microdilution for MIC) PrimaryScreen->MIC_Assay MFC_Assay Fungicidal/Fungistatic Assay (Determination of MFC) MIC_Assay->MFC_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MFC_Assay->SAR_Analysis Toxicity_Assay In Vitro Toxicity Screening MFC_Assay->Toxicity_Assay Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound Toxicity_Assay->Lead_Compound

Caption: A generalized workflow for the discovery and evaluation of novel antifungal compounds.

Conclusion

Derivatives of this compound represent a valuable class of compounds in the ongoing search for new antifungal therapies. The data indicates that strategic chemical modifications can lead to derivatives with high potency against a variety of fungal pathogens. The standardized protocols outlined in this guide are essential for the accurate and reproducible evaluation of these and other novel antifungal candidates, thereby facilitating the identification of promising leads for further preclinical and clinical development.

References

A Comparative Guide to Analytical Methods for the Quantification of 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Method Performance

The selection of an analytical technique for the quantification of 6-Chlorothiochroman-4-one depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the expected performance characteristics of hypothetical HPLC and GC methods.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) > 0.999> 0.999
Linear Range 0.5 - 150 µg/mL0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Analysis Time ~15 minutes~20 minutes

Experimental Protocols

Detailed methodologies for the proposed HPLC and GC methods are provided below to facilitate their implementation and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the robust separation and quantification of this compound.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 1 mg/mL of this compound in Acetonitrile. Prepare working standards by serial dilution in the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and then inject into the HPLC system.

Gas Chromatography (GC) Method

This method offers an alternative approach for the analysis of this compound, leveraging its expected volatility.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (split ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector Temperature: 300°C.

Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of 1 mg/mL of this compound in a suitable solvent such as Dichloromethane. Prepare working standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the same solvent as the standards and inject it into the GC system.

Method Validation Workflow

The validation of any analytical method is critical to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, in accordance with ICH guidelines.[1][2]

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Evaluation & Reporting protocol Define Validation Protocol & Acceptance Criteria specificity Specificity/ Selectivity protocol->specificity Start Validation linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis data_analysis->protocol Fails Criteria (Method Optimization Required) report Prepare Validation Report data_analysis->report Meets Criteria

Caption: A generalized workflow for the validation of an analytical method.

This diagram outlines the logical progression from planning and defining the validation protocol to the experimental execution of various validation parameters and the final evaluation and reporting.[3][4]

Conclusion

Both HPLC and GC are powerful techniques for the quantification of this compound. HPLC offers a robust and widely applicable method, particularly for samples in complex matrices. GC provides a suitable alternative, especially for pure substances and when high sensitivity is required. The choice of the optimal method will depend on the specific analytical requirements, including sample throughput, matrix effects, and available instrumentation. The provided protocols and performance characteristics serve as a strong starting point for the development and validation of a reliable analytical method for this compound.

References

Safety Operating Guide

Proper Disposal of 6-Chlorothiochroman-4-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Chlorothiochroman-4-one is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) due to its potential hazards. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective GearSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Procedures

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

A. Disposal of Unused or Waste this compound (Solid)

  • Segregation and Collection:

    • Collect all waste or unused solid this compound in a designated, properly labeled hazardous waste container.

    • Ensure the container is made of a compatible material and has a secure lid to prevent leaks or spills.

    • The label should clearly identify the contents as "Hazardous Waste: this compound".

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

B. Disposal of Solutions Containing this compound (Liquid)

  • Collection:

    • Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Storage and Disposal:

    • Follow the same storage and disposal arrangement procedures as outlined for the solid form.

C. Management of Empty this compound Containers

  • Initial Cleaning (Triple Rinsing):

    • For a container to be considered "empty," it must be triple-rinsed with a suitable solvent that can dissolve this compound.

    • The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.

  • Container Preparation for Disposal:

    • After triple rinsing, allow the container to air dry completely in a well-ventilated area or fume hood.

    • Once dry, the original label must be defaced or removed to prevent misidentification.

    • Clearly mark the container as "EMPTY".

  • Final Disposal:

    • Rinsed and dried glass containers can typically be disposed of in a designated broken glass receptacle.

    • Rinsed and dried plastic or metal containers may be disposed of in the regular trash, depending on institutional policies. Always confirm with your EHS department.

D. Disposal of Contaminated Labware and PPE

  • Collection:

    • Any labware (e.g., pipette tips, weighing boats, filter paper) or PPE (e.g., gloves, disposable lab coats) that is grossly contaminated with this compound should be considered hazardous waste.

    • Collect these materials in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Disposal:

    • Dispose of the container of contaminated materials through your institution's EHS-approved hazardous waste stream.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.

G cluster_start Start cluster_waste_type Identify Waste Type cluster_solid_liquid Solid/Liquid Waste cluster_container Empty Container cluster_contaminated Contaminated Materials start Waste Generation: This compound waste_type Solid, Liquid, Empty Container, or Contaminated Material? start->waste_type collect_solid_liquid Collect in Labeled Hazardous Waste Container waste_type->collect_solid_liquid Solid or Liquid triple_rinse Triple Rinse with Appropriate Solvent waste_type->triple_rinse Empty Container collect_contaminated Collect in Labeled Hazardous Waste Bag/Container waste_type->collect_contaminated Contaminated Labware/PPE store_solid_liquid Store in Designated Satellite Accumulation Area collect_solid_liquid->store_solid_liquid dispose_solid_liquid Arrange Pickup by EHS/ Approved Contractor store_solid_liquid->dispose_solid_liquid collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Air Dry and Deface Label, Mark as 'EMPTY' triple_rinse->deface_label collect_rinsate->store_solid_liquid Store with other liquid waste dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container dispose_contaminated Dispose via EHS/ Approved Contractor collect_contaminated->dispose_contaminated

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Chlorothiochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Chlorothiochroman-4-one (CAS No. 13735-12-1). Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[2][3]To prevent skin contact and irritation[1].
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2][3]To protect against serious eye irritation from splashes or dust[1].
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]To minimize skin exposure[1].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator is required.[1][2]To prevent inhalation and potential respiratory irritation[1].

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh and Transfer Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation : As a halogenated organic compound, waste this compound should be segregated from non-halogenated waste streams[4][5].

  • Containerization : Collect waste in a designated, properly labeled, and sealed container. The container should be chemically resistant and clearly marked as "Hazardous Waste" with the full chemical name.[4][5]

  • Storage : Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials[1][4].

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these safety protocols, researchers can minimize risks and ensure the safe and responsible use of this compound in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chlorothiochroman-4-one
Reactant of Route 2
6-Chlorothiochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.